N,1-dibenzylpyrrolidin-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N,1-dibenzylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-19-18-11-12-20(15-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEXKVGLZMEJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555881 | |
| Record name | N,1-Dibenzylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108963-20-8 | |
| Record name | N,1-Dibenzylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Dibenzyl-3-aminopyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N,1-dibenzylpyrrolidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic route to N,1-dibenzylpyrrolidin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the formation of the key intermediate, N-benzyl-3-pyrrolidinone, followed by a reductive amination reaction with benzylamine. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-stage process. The first stage involves the synthesis of the precursor molecule, N-benzyl-3-pyrrolidinone. The second stage employs a reductive amination reaction, where the newly synthesized N-benzyl-3-pyrrolidinone reacts with benzylamine in the presence of a suitable reducing agent to yield the final product.
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of N-benzyl-3-pyrrolidinone
This procedure is adapted from a patented method and involves the reaction of benzylamine with ethyl acrylate, followed by a Dieckmann condensation and subsequent decarboxylation.
Materials:
-
Benzylamine
-
Ethyl acrylate
-
Sodium ethoxide
-
Toluene, anhydrous
-
Concentrated hydrochloric acid
-
Sodium hydroxide or Potassium hydroxide
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Michael Addition: In a reaction vessel, combine benzylamine (1.0 eq) and ethyl acrylate (1.0-1.2 eq). The reaction can be carried out neat or in a suitable solvent like ethanol. Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed. The product of this step is ethyl 3-(benzylamino)propanoate.
-
Dieckmann Condensation: To a solution of sodium ethoxide (1.1 eq) in anhydrous toluene, add the crude ethyl 3-(benzylamino)propanoate (1.0 eq) dropwise at a temperature maintained between 20-30°C. After the addition is complete, heat the mixture to reflux for 2-4 hours. This cyclization reaction forms the corresponding β-keto ester.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and slowly add concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.
-
Work-up and Purification: After cooling, neutralize the reaction mixture with a strong base (e.g., NaOH or KOH) to a pH of 9-10. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-benzyl-3-pyrrolidinone can be purified by vacuum distillation.
Stage 2: Synthesis of this compound via Reductive Amination
This protocol describes a general procedure for the reductive amination of N-benzyl-3-pyrrolidinone with benzylamine using sodium triacetoxyborohydride.
Materials:
-
N-benzyl-3-pyrrolidinone
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of N-benzyl-3-pyrrolidinone (1.0 eq) in DCE or DCM, add benzylamine (1.0-1.2 eq). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution at room temperature. The reaction is typically stirred for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by silica gel column chromatography.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound and its precursor. Please note that yields are dependent on reaction scale and optimization.
Table 1: Synthesis of N-benzyl-3-pyrrolidinone
| Step | Product | Starting Materials | Key Reagents | Solvent | Typical Yield |
| 1 | Ethyl 3-(benzylamino)propanoate | Benzylamine, Ethyl acrylate | - | Neat or Ethanol | High |
| 2 & 3 | N-benzyl-3-pyrrolidinone | Ethyl 3-(benzylamino)propanoate | Sodium ethoxide, HCl | Toluene | 60-70% |
Table 2: Synthesis of this compound
| Step | Product | Starting Materials | Key Reagents | Solvent | Typical Yield |
| 4 | This compound | N-benzyl-3-pyrrolidinone, Benzylamine | NaBH(OAc)₃ | DCE or DCM | Moderate to High |
Table 3: Spectroscopic Data for this compound (Hypothetical)
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.40-7.20 (m, 10H, Ar-H), 3.65 (s, 2H, N-CH₂-Ph), 3.60 (s, 2H, N-CH₂-Ph), 3.50-3.40 (m, 1H, CH-NH), 3.20-2.80 (m, 4H, pyrrolidine CH₂), 2.20-2.00 (m, 2H, pyrrolidine CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 139.0 (Ar-C), 138.5 (Ar-C), 128.8 (Ar-CH), 128.5 (Ar-CH), 128.3 (Ar-CH), 127.1 (Ar-CH), 60.5 (N-CH₂-Ph), 58.0 (N-CH₂-Ph), 55.0 (pyrrolidine CH), 53.0 (pyrrolidine CH₂), 51.0 (pyrrolidine CH₂), 33.0 (pyrrolidine CH₂) |
| Mass Spec. (ESI+) m/z | [M+H]⁺ calculated for C₁₈H₂₂N₂: 267.1805; found: 267.1808 |
Note: The spectroscopic data presented in Table 3 is hypothetical and based on the expected structure. Actual experimental data should be acquired for confirmation.
Signaling Pathways and Logical Relationships
The core of the second stage of this synthesis is the reductive amination process. This reaction follows a logical progression of chemical transformations that can be visualized as follows:
Figure 2: Reductive amination pathway.
This diagram illustrates the initial reaction between the ketone (N-benzyl-3-pyrrolidinone) and the amine (benzylamine) to form an iminium ion intermediate. This intermediate is then reduced by sodium triacetoxyborohydride to yield the final tertiary amine product, this compound.
This in-depth technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale requirements. Standard laboratory safety precautions should be followed throughout all experimental procedures.
An In-depth Technical Guide to the Chemical Properties of N,1-dibenzylpyrrolidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,1-dibenzylpyrrolidin-3-amine, also known by its synonym N-benzyl-1-benzylpyrrolidin-3-amine and CAS number 108963-20-8, is a disubstituted pyrrolidine derivative. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a core scaffold in numerous natural products and synthetic compounds with significant biological activity.[1] The presence of two benzyl groups in this compound suggests potential applications in medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS), given that benzyl groups can influence lipophilicity and interactions with biological targets.[2][3] This guide provides a comprehensive overview of the available chemical and physical properties of this compound, outlines a plausible synthetic route, and discusses its potential, though largely unexplored, biological relevance based on structurally related compounds.
Chemical and Physical Properties
Quantitative data for this compound is scarce in publicly available literature. The following tables summarize the available and calculated data. It is important to note that some of the data are calculated estimates and should be confirmed through experimental validation.
Table 1: General and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | N,N'-Dibenzyl-3-aminopyrrolidine, N-Benzyl-1-benzylpyrrolidin-3-amine | [4] |
| CAS Number | 108963-20-8 | [4] |
| Molecular Formula | C₁₈H₂₂N₂ | [4] |
| Molecular Weight | 266.38 g/mol | [4] |
| Appearance | Clear liquid | [4] |
| Color | Colorless to Yellow to Green | [4] |
| Density | 1.04 g/cm³ | [4] |
| 1.089 g/cm³ (Calculated) | [5] | |
| Boiling Point | 385.91 °C at 760 mmHg (Calculated) | [5] |
| Flash Point | 145.001 °C (Calculated) | [5] |
| Refractive Index | 1.5680-1.5720 | [4] |
| 1.609 (Calculated) | [5] | |
| Melting Point | Not available | [6] |
| Solubility | Not available | - |
| pKa | Not available | - |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) and Assignments |
| ¹H NMR | - ~7.2-7.4 ppm (m, 10H): Aromatic protons of the two benzyl groups. - ~3.5-3.8 ppm (s, 2H): Methylene protons of the N-benzyl group attached to the pyrrolidine ring. - ~3.7-3.9 ppm (s, 2H): Methylene protons of the benzyl group attached to the 3-amino nitrogen. - ~2.5-3.5 ppm (m): Protons on the pyrrolidine ring. - ~1.5-2.5 ppm (m): Remaining protons on the pyrrolidine ring and the N-H proton of the secondary amine (which may be broad and its position variable). |
| ¹³C NMR | - ~127-140 ppm: Aromatic carbons of the benzyl groups. - ~50-65 ppm: Carbons of the pyrrolidine ring and the methylene carbons of the benzyl groups. |
| FT-IR | - ~3300-3350 cm⁻¹ (weak-medium): N-H stretch of the secondary amine.[6] - ~3020-3080 cm⁻¹ (medium): Aromatic C-H stretch. - ~2850-2960 cm⁻¹ (medium): Aliphatic C-H stretch. - ~1600, 1495, 1450 cm⁻¹ (medium-strong): Aromatic C=C stretching vibrations. - ~1020-1250 cm⁻¹ (medium): C-N stretching vibrations.[6] |
| Mass Spec (EI) | - m/z 266: Molecular ion (M⁺). - m/z 175: Fragment from cleavage of a benzyl group (M - 91). - m/z 91: Benzyl cation (tropylium ion), likely a base peak. |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and efficient method for its preparation is through a two-step process involving the N-benzylation of 3-aminopyrrolidine followed by reductive amination.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-Benzylpyrrolidin-3-amine
-
To a solution of 3-aminopyrrolidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and benzyl bromide (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield pure 1-benzylpyrrolidin-3-amine.
Step 2: Synthesis of this compound (Reductive Amination)
-
Dissolve 1-benzylpyrrolidin-3-amine (1.0 eq) and benzaldehyde (1.1 eq) in dichloromethane.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford this compound.
Reactivity and Chemical Behavior
This compound possesses two nitrogen atoms, a tertiary amine within the pyrrolidine ring and a secondary amine in the side chain. The secondary amine is the more reactive site for further functionalization.
-
Acylation: The secondary amine can readily react with acyl chlorides or anhydrides to form the corresponding amides.
-
Alkylation: Further alkylation of the secondary amine is possible, although it may lead to a mixture of products.
-
Salt Formation: As a basic compound, it will react with acids to form the corresponding ammonium salts.
Potential Biological Activity and Signaling Pathways
There is no specific biological data available for this compound in the public domain. However, the pyrrolidine scaffold is a common motif in a wide range of biologically active compounds, and its derivatives have been investigated for various therapeutic applications, including CNS disorders.[1][2]
A Japanese patent has described 3-amino-1-benzylpyrrolidine derivatives as potential intermediates for antipsychotic agents, suggesting that compounds with this core structure may interact with CNS targets.[8] Furthermore, N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been identified as dual serotonin and noradrenaline reuptake inhibitors, highlighting the potential for this scaffold to modulate key neurotransmitter systems.[3]
Given the structural similarities, it is plausible that this compound could exhibit activity at dopamine, serotonin, or other CNS receptors. The following diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR), a common target for CNS-active drugs.
Caption: Hypothetical signaling pathway for this compound.
Safety and Handling
According to available safety data, this compound is classified as a corrosive substance.[6] It can cause severe skin burns and eye damage.[4][6] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[6]
Table 3: Hazard Information
| Hazard Statement | Code |
| Causes severe skin burns and eye damage | H314 |
| Harmful if swallowed | Xn, R22 |
Conclusion and Future Directions
This compound is a chemical entity with limited characterization in the scientific literature. While some basic physical properties are known, a comprehensive understanding of its chemical and biological profile is lacking. The proposed synthetic route via reductive amination offers a practical approach for its preparation, which would enable further investigation.
Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed, validated synthesis with complete spectroscopic and physical characterization is necessary.
-
Biological Screening: The compound should be screened against a panel of CNS targets, including dopamine, serotonin, and norepinephrine receptors and transporters, to elucidate its pharmacological profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs would help in understanding the contribution of the benzyl groups and the pyrrolidine core to any observed biological activity.
The structural alerts present in this compound suggest that it is a promising scaffold for the development of novel CNS-active agents. Further research is warranted to unlock its full therapeutic potential.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,N'-DIBENZYL-3-AMINOPYRROLIDINE | 108963-20-8 [amp.chemicalbook.com]
- 5. CAS # 108963-20-8, N,1-Dibenzyl-3-Pyrrolidinamine: more information. [ww.chemblink.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. parchem.com [parchem.com]
- 8. This compound | 108963-20-8 | Benchchem [benchchem.com]
An In-depth Technical Guide on N,1-dibenzylpyrrolidin-3-amine (CAS 108936-20-8)
Disclaimer: N,1-dibenzylpyrrolidin-3-amine (CAS 108963-20-8) is a chemical compound for which extensive public domain data is limited. This guide serves as a comprehensive resource based on available information and provides projected methodologies for its synthesis, characterization, and potential biological evaluation based on the properties of structurally related compounds.
Introduction
This compound is a disubstituted pyrrolidine derivative. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast number of natural products and synthetic pharmaceuticals. Its stereochemical complexity and ability to engage in various biological interactions make it a privileged structure in medicinal chemistry. This guide provides a technical overview of this compound, including its physicochemical properties, a proposed synthetic route, standard characterization protocols, and a discussion of its potential, yet unexplored, biological activities.
Physicochemical and Safety Data
While detailed experimental data for this specific compound is scarce, the following information has been compiled from various chemical supplier databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 108963-20-8 | N/A |
| Molecular Formula | C₁₈H₂₂N₂ | N/A |
| Molecular Weight | 266.38 g/mol | N/A |
| Appearance | Colorless to yellow to green clear liquid | [1][2][3] |
| Density | 1.04 g/cm³ | [1] |
| Refractive Index | 1.5680 - 1.5720 | [1] |
Table 2: Synonyms for this compound
| Synonym |
| N,N'-Dibenzyl-3-aminopyrrolidine |
| N-Benzyl-3-(benzylamino)pyrrolidine |
| N,1-Bis(phenylmethyl)-3-pyrrolidinamine |
| 3-Pyrrolidinamine, N,1-bis(phenylmethyl)- |
Safety Information: This compound is classified as hazardous. It is reported to cause severe skin burns and eye damage (H314).[1][2][3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Proposed Experimental Protocols
Due to the lack of published, peer-reviewed synthesis and characterization data, the following sections provide detailed, generalized methodologies that a researcher could employ to synthesize and characterize this compound.
A plausible and common method for the synthesis of N-substituted amines is reductive amination. A potential route to this compound could involve a two-step process starting from a suitable pyrrolidine precursor.
Step 1: Monobenzylation of 3-aminopyrrolidine
-
Reaction Setup: To a solution of 3-aminopyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (1.0 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product, N-benzylpyrrolidin-3-amine, can be purified by column chromatography on silica gel.
Step 2: Dibenzylation
-
Reaction Setup: Dissolve the purified N-benzylpyrrolidin-3-amine (1.0 eq) from Step 1 in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Addition of Base and Alkylating Agent: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq), followed by the addition of benzyl bromide (1.1 eq).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, filter off any inorganic salts. Dilute the filtrate with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Final Purification: Purify the crude this compound by column chromatography on silica gel to yield the final product.
Once synthesized, the identity and purity of this compound would need to be confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two benzyl groups, the benzylic methylene protons, and the protons of the pyrrolidine ring. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments. The aromatic region will display signals for the phenyl carbons, and the aliphatic region will show signals for the pyrrolidine and benzylic carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be used to definitively assign all proton and carbon signals and confirm the overall structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid can be placed between two KBr plates or analyzed using an ATR-FTIR spectrometer.
-
Expected Absorptions: The IR spectrum should exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic groups (around 3100-2850 cm⁻¹), C=C stretching for the aromatic rings (around 1600-1450 cm⁻¹), and C-N stretching vibrations (around 1250-1020 cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques. The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (267.18 m/z). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Potential Biological Activity and Screening
While no biological data exists for this compound, the pyrrolidine scaffold is present in many centrally active agents. For instance, structurally related N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been investigated as dual serotonin/noradrenaline reuptake inhibitors. This suggests that this compound could potentially interact with monoamine transporters or other CNS targets.
Proposed Initial Biological Screening:
-
Receptor Binding Assays: A primary screen could involve a panel of binding assays for common CNS targets, including dopamine, serotonin, and norepinephrine transporters (DAT, SERT, NET), as well as various serotonin and dopamine receptor subtypes.
-
In vitro Functional Assays: If binding is observed, functional assays (e.g., neurotransmitter uptake inhibition assays in synaptosomes or cell lines expressing the transporters) should be conducted to determine if the compound acts as an inhibitor or substrate.
-
ADME-Tox Profiling: Initial in vitro assessment of metabolic stability (using liver microsomes), cell permeability (e.g., PAMPA assay), and cytotoxicity would be crucial to evaluate its drug-like properties.
Conclusion
This compound is a compound with a chemically interesting structure that remains largely unexplored. This guide provides a foundational framework for researchers interested in this molecule, outlining its known properties and offering detailed, plausible protocols for its synthesis and characterization. Furthermore, by drawing parallels with structurally related compounds, a rationale for its potential biological activity and a strategy for its initial screening are proposed. Future research into this and similar pyrrolidine derivatives could uncover novel chemical entities with valuable therapeutic potential.
References
- 1. 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 108963-20-8 | Benchchem [benchchem.com]
Technical Guide: Structure Elucidation of N,1-dibenzylpyrrolidin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide to the structure elucidation of N,1-dibenzylpyrrolidin-3-amine. Due to the limited availability of published data for this specific molecule, this guide presents a robust, hypothetical workflow based on established principles of organic synthesis and spectroscopic analysis. It includes a proposed synthetic route, detailed experimental protocols, and an in-depth analysis of predicted spectroscopic data (NMR, MS, IR) required for unambiguous structure confirmation. All quantitative data are summarized in tables, and logical workflows are visualized using Graphviz diagrams.
Introduction
This compound is a heterocyclic compound featuring a pyrrolidine core, a key scaffold in medicinal chemistry due to its prevalence in biologically active molecules.[1] The structure incorporates two benzyl groups attached to the two nitrogen atoms of the 3-aminopyrrolidine framework. The elucidation of such structures is fundamental in chemical synthesis and drug development to ensure identity, purity, and to understand structure-activity relationships. This guide outlines the necessary steps to synthesize and structurally confirm this compound.
Molecular Structure:
-
IUPAC Name: this compound
-
Synonyms: N-benzyl-1-(phenylmethyl)pyrrolidin-3-amine
-
Molecular Formula: C₁₈H₂₂N₂
-
Molecular Weight: 266.38 g/mol
Proposed Synthesis: Reductive Amination
A highly efficient and common method for the synthesis of N-alkylated amines is reductive amination. This approach can be used to form this compound from 3-aminopyrrolidine and benzaldehyde in a one-pot reaction.
Reaction Scheme: (3-Aminopyrrolidine) + 2 (Benzaldehyde) --[NaBH(OAc)₃]--> this compound
This reaction involves the initial formation of imines between the primary and secondary amines of the starting material and two equivalents of benzaldehyde, followed by in-situ reduction by a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final tertiary and secondary amine product.
Experimental Protocols
3.1 Synthesis of this compound
-
Reaction Setup: To a solution of 3-aminopyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert argon atmosphere, add benzaldehyde (2.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine/enamine species.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq) portion-wise to the stirred solution over 20 minutes, controlling any initial exotherm with an ice bath.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient with 1% triethylamine) to yield the pure product.
3.2 Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve ~10-15 mg of the purified product in deuterated chloroform (CDCl₃) for ¹H, ¹³C, and 2D NMR analyses.
-
Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the product in a suitable solvent such as methanol or acetonitrile for analysis by Electrospray Ionization (ESI) Mass Spectrometry.
-
IR Spectroscopy: Analyze a thin film of the neat liquid product on a salt plate (NaCl or KBr) using an FT-IR spectrometer.
Structure Elucidation and Data Analysis
The confirmation of the this compound structure relies on the combined interpretation of data from multiple spectroscopic techniques.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Hypothetical ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25 - 7.40 | m | 10H | Ar-H (both benzyl groups) |
| 3.68 | s | 2H | N(1)-CH₂ -Ph (pyrrolidine N) |
| 3.59 | s | 2H | N(3)-CH₂ -Ph (side-chain N) |
| 3.10 - 3.20 | m | 1H | CH -3 (pyrrolidine ring) |
| 2.85 - 2.95 | m | 1H | CH -5a (pyrrolidine ring) |
| 2.65 - 2.75 | m | 1H | CH -2a (pyrrolidine ring) |
| 2.50 - 2.60 | m | 1H | CH -5b (pyrrolidine ring) |
| 2.30 - 2.40 | m | 1H | CH -2b (pyrrolidine ring) |
| 2.05 - 2.20 | m | 1H | CH -4a (pyrrolidine ring) |
| 1.70 - 1.85 | m | 1H | CH -4b (pyrrolidine ring) |
| ~1.90 | br s | 1H | NH (secondary amine) |
Hypothetical ¹³C NMR & DEPT-135 Data
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| 139.5 | C | Ar-C (quaternary, N(1)-benzyl) |
| 139.2 | C | Ar-C (quaternary, N(3)-benzyl) |
| 128.8 | CH | Ar-C H |
| 128.5 | CH | Ar-C H |
| 127.2 | CH | Ar-C H |
| 60.5 | CH₂ | C -5 (pyrrolidine ring) |
| 58.0 | CH₂ | N(1)-C H₂-Ph (pyrrolidine N) |
| 55.4 | CH | C -3 (pyrrolidine ring) |
| 52.1 | CH₂ | N(3)-C H₂-Ph (side-chain N) |
| 50.8 | CH₂ | C -2 (pyrrolidine ring) |
| 32.5 | CH₂ | C -4 (pyrrolidine ring) |
4.2 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, confirming the connectivity within the pyrrolidine ring (e.g., H-2 with H-3, H-3 with H-4, H-4 with H-5).
-
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon, confirming the assignments made in the ¹H and ¹³C tables. For example, the proton signal at ~3.15 ppm would correlate with the carbon signal at 55.4 ppm (C-3).
-
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations. Key correlations would include the benzylic protons (3.68 ppm) to the pyrrolidine ring carbons (C-2 and C-5) and to the aromatic quaternary carbon, confirming the attachment of the benzyl group to the pyrrolidine nitrogen.
4.3 Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Hypothetical ESI-MS Data
| m/z | Proposed Identity |
| 267.18 | [M+H]⁺ (Protonated Molecular Ion) |
| 266.17 | [M]⁺• (Molecular Ion) |
| 175.12 | [M - C₇H₇]⁺ (Loss of a benzyl group) |
| 91.05 | [C₇H₇]⁺ (Benzyl cation / Tropylium ion, base peak) |
The fragmentation is dominated by the facile cleavage of the benzyl C-N bond, leading to the highly stable benzyl cation (or its rearranged tropylium isomer) at m/z 91.[2][3][4] This is a characteristic fragmentation pattern for benzylamines.
4.4 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Hypothetical IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3350 | Weak | N-H stretch (secondary amine)[5][6][7] |
| 3020 - 3080 | Medium | Aromatic C-H stretch |
| 2850 - 2960 | Medium | Aliphatic C-H stretch |
| 1450 - 1600 | Medium | Aromatic C=C bending |
| 1100 - 1250 | Medium | C-N stretch[6] |
| 690 - 770 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |
The presence of a weak N-H stretch and the absence of a C=O band would be key indicators for the successful synthesis. The spectrum for a secondary amine typically shows one N-H band, unlike primary amines which show two.[5][8]
Visualization of Workflow
The following diagram illustrates the logical workflow for the synthesis and structure elucidation of this compound.
Caption: Workflow for Synthesis and Structure Elucidation.
Conclusion
The unambiguous structure elucidation of this compound requires a systematic approach combining chemical synthesis with a suite of modern spectroscopic techniques. A plausible synthesis via reductive amination provides an efficient route to the target compound. Subsequent, detailed analysis of 1D and 2D NMR spectra allows for the complete assignment of the proton and carbon skeleton and confirms the connectivity of the benzyl groups. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation data, while IR spectroscopy verifies the presence of key functional groups. The collective and consistent data from these methods would provide unequivocal proof of the structure of this compound.
References
- 1. This compound | 108963-20-8 | Benchchem [benchchem.com]
- 2. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tutorchase.com [tutorchase.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. rockymountainlabs.com [rockymountainlabs.com]
An In-depth Technical Guide to the Synthesis of N,N'-Dibenzyl-3-aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a primary synthetic route to N,N'-Dibenzyl-3-aminopyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The core of this guide focuses on the widely applicable and efficient method of reductive amination. Detailed experimental protocols, a summary of expected quantitative data, and a visual representation of the synthetic workflow are presented to aid researchers in the practical application of this synthesis. The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs, making the synthesis of its derivatives a critical area of study.[1][2] This document serves as a practical resource for chemists involved in the synthesis of novel molecular entities.
Introduction
The pyrrolidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds and natural products.[2] Its presence in numerous pharmaceuticals underscores the importance of developing efficient and scalable synthetic methods for substituted pyrrolidines. N,N'-Dibenzyl-3-aminopyrrolidine, in particular, serves as a versatile intermediate for the introduction of a dibenzylamino functional group, which can be a key pharmacophore or a precursor to a primary or secondary amine after debenzylation.
The synthesis of this target molecule can be approached through several strategies, with reductive amination being one of the most direct and atom-economical methods.[3] This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an imine intermediate, which is subsequently reduced in situ to the desired amine.[4][5]
Synthetic Pathway: Reductive Amination
The most common and efficient method for the synthesis of N,N'-Dibenzyl-3-aminopyrrolidine is the reductive amination of 3-aminopyrrolidine with two equivalents of benzaldehyde. This reaction proceeds through the formation of imine intermediates which are then reduced to the corresponding amine.
Reaction Scheme
The overall reaction can be depicted as follows:
In a more detailed view, the reaction involves the initial formation of a mono-benzylated intermediate followed by a second benzylation.
Signaling Pathway / Workflow Diagram
Caption: Synthetic workflow for N,N'-Dibenzyl-3-aminopyrrolidine.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of N,N'-Dibenzyl-3-aminopyrrolidine via reductive amination. This protocol is based on established procedures for similar transformations and should be adapted and optimized by the researcher as needed.
Materials and Reagents
-
3-Aminopyrrolidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-aminopyrrolidine (1.0 eq).
-
Solvent and Aldehyde Addition: Dissolve the 3-aminopyrrolidine in methanol (approximately 10-20 mL per gram of amine). To this solution, add benzaldehyde (2.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine and di-imine intermediates.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition of the reducing agent, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N'-Dibenzyl-3-aminopyrrolidine.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of N,N'-Dibenzyl-3-aminopyrrolidine. These values are representative and may vary depending on the specific reaction conditions and scale.
| Parameter | Expected Value | Notes |
| Yield | 70-90% | Yields can be optimized by careful control of reaction conditions. |
| Purity | >95% | Purity is typically determined by NMR and/or LC-MS analysis after purification. |
| Molecular Formula | C₁₈H₂₂N₂ | |
| Molecular Weight | 266.38 g/mol | |
| Appearance | Colorless to pale yellow oil |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Sodium triacetoxyborohydride is a moisture-sensitive and reactive reagent. Handle with care and avoid inhalation of dust.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This technical guide outlines a robust and efficient method for the synthesis of N,N'-Dibenzyl-3-aminopyrrolidine using reductive amination. The provided experimental protocol and expected quantitative data serve as a valuable starting point for researchers in the field of medicinal chemistry and organic synthesis. The versatility of the pyrrolidine scaffold ensures that the synthesis of its derivatives will remain a significant area of research in the development of new therapeutic agents.
References
physical and chemical properties of N,1-dibenzylpyrrolidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known physical and chemical properties of N,1-dibenzylpyrrolidin-3-amine (CAS No: 108963-20-8). Due to a notable lack of extensive published experimental data for this specific compound, this document presents a combination of predicted properties and established experimental protocols for the determination of key physical and chemical characteristics of amines. The pyrrolidine scaffold is a significant motif in medicinal chemistry, and derivatives have been investigated for various therapeutic applications, including as antibacterial agents and as intermediates for antipsychotic drugs.[1][2] This guide aims to serve as a foundational resource for researchers and professionals in drug development by outlining the necessary methodologies for a comprehensive evaluation of this compound.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | N,1-Dibenzyl-3-pyrrolidinamine, N,N'-Dibenzyl-3-aminopyrrolidine, N-BENZYL-3-(BENZYLAMINO)PYRROLIDINE, N,1-Bis(phenylmethyl)-3-pyrrolidinamine |
| CAS Number | 108963-20-8[3][4] |
| Molecular Formula | C₁₈H₂₂N₂[4] |
| Molecular Weight | 266.38 g/mol [4] |
| Chemical Structure | |
Physical Properties
Limited experimentally determined physical property data for this compound is available in the public domain. The following table summarizes predicted and reported values.
| Property | Value | Source |
| Appearance | Clear, colorless to yellow to green liquid | [4] |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [5] |
| Boiling Point | 261.5 ± 33.0 °C at 760 mmHg (Predicted) | [5] |
| Refractive Index | 1.5680 - 1.5720 | [4] |
| Melting Point | Not available | |
| Solubility | Not explicitly reported, but amines with high carbon content are generally insoluble in water and soluble in organic solvents.[6] All amines are generally soluble in acidic aqueous solutions.[7][8] | |
| pKa | Not available |
Chemical Properties
As a secondary amine, this compound is expected to exhibit characteristic reactions of this functional group.
-
Basicity: The lone pair of electrons on the nitrogen atoms makes the compound basic. It will react with acids to form the corresponding ammonium salts, which are typically more water-soluble than the free base.[7]
-
Reaction with Nitrous Acid: Secondary amines react with nitrous acid to form N-nitrosamines, which often appear as a yellow oil or solid.[7]
Experimental Protocols
Detailed experimental procedures are crucial for the accurate determination of the physicochemical properties of this compound. The following sections outline standard protocols that can be employed.
Melting Point Determination
The melting point is a fundamental physical property used for identification and purity assessment.[9][10]
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of about 3 mm.[11]
-
The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Fisher-Johns device.[11]
-
For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[9][12]
-
A second, more precise measurement is then performed with a fresh sample, heating at a slower rate (1-2 °C/min) starting from a temperature about 20 °C below the approximate melting point.[12]
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.
Solubility Determination
Solubility provides insights into the polarity and potential for formulation of a compound.
-
Water Solubility: Add a small amount of the compound (e.g., 25 mg of solid or 1 drop of liquid) to 0.5 mL of distilled water in a test tube.[13] Agitate the mixture and observe for dissolution. Note whether the substance is soluble or insoluble. If soluble, test the pH of the solution with pH paper. An alkaline pH is indicative of an amine.[13]
-
Acid Solubility: For water-insoluble compounds, add 5% aqueous HCl dropwise to the mixture.[7][13] The formation of a clear solution indicates the formation of a water-soluble amine salt.
-
Organic Solvent Solubility: Test the solubility in various organic solvents (e.g., diethyl ether, dichloromethane, ethanol) by adding a small amount of the compound to the solvent and observing for dissolution.[6]
pKa Determination
The pKa value quantifies the basicity of the amine functional groups.
Methodology: Potentiometric Titration [14][15][16][17]
-
A precisely weighed amount of the compound is dissolved in a suitable solvent, typically water or a mixed solvent system like ethanol-water if the compound is not sufficiently water-soluble.[18]
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve, often as the pH at the half-equivalence point.
Spectroscopic Analysis
IR spectroscopy is used to identify the functional groups present in a molecule.[19][20][21][22]
Methodology (Thin Solid Film): [23]
-
Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[23]
-
Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[23]
-
Place the salt plate in the sample holder of an IR spectrometer and acquire the spectrum.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.[24][25][26]
-
Sample Preparation: Dissolve an appropriate amount of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[27][30]
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
The chemical shifts, integration of peak areas, and splitting patterns (multiplicity) provide information about the electronic environment, the number of protons, and neighboring protons, respectively.
-
-
¹³C NMR Acquisition:
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[32][33][34][35]
-
Sample Preparation: Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[36] Further dilute an aliquot of this solution.
-
Analysis: Introduce the sample into the mass spectrometer. The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.[34]
-
Data Interpretation: The peak with the highest m/z value often corresponds to the molecular ion (M⁺), providing the molecular weight. The fragmentation pattern can give clues about the structure of the molecule.[34]
Visualizations
Experimental Workflow Diagrams
A generalized workflow for the characterization of this compound.
Logical Relationship for Solubility Testing
Decision tree for determining the solubility characteristics of an amine compound.
Conclusion
This compound is a compound of interest within the broader class of pyrrolidine derivatives, which have shown potential in pharmaceutical applications. However, there is a significant gap in the publicly available, experimentally verified physicochemical data for this specific molecule. This guide provides a compilation of the limited available information and outlines the standard, validated experimental protocols necessary to fully characterize its physical and chemical properties. The methodologies described herein will enable researchers to generate the data required for a comprehensive understanding of this compound, which is essential for its potential development in medicinal chemistry and other scientific endeavors. Further research is warranted to explore its biological activity and pharmacological profile.[1]
References
- 1. This compound | 108963-20-8 | Benchchem [benchchem.com]
- 2. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. N,N'-DIBENZYL-3-AMINOPYRROLIDINE | 108963-20-8 [amp.chemicalbook.com]
- 5. 1-Benzylpyrrolidin-3-amine | CAS#:18471-40-4 | Chemsrc [chemsrc.com]
- 6. moorparkcollege.edu [moorparkcollege.edu]
- 7. chemhaven.org [chemhaven.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. Determination of Melting Point [wiredchemist.com]
- 12. thinksrs.com [thinksrs.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. uregina.scholaris.ca [uregina.scholaris.ca]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. pubs.acs.org [pubs.acs.org]
- 20. webassign.net [webassign.net]
- 21. Infrared Spectroscopy in Organic Chemistry | Algor Cards [cards.algoreducation.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 25. scribd.com [scribd.com]
- 26. NMR Spectroscopy [www2.chemistry.msu.edu]
- 27. benchchem.com [benchchem.com]
- 28. chem.uiowa.edu [chem.uiowa.edu]
- 29. books.rsc.org [books.rsc.org]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. bhu.ac.in [bhu.ac.in]
- 32. fiveable.me [fiveable.me]
- 33. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 34. chem.libretexts.org [chem.libretexts.org]
- 35. m.youtube.com [m.youtube.com]
- 36. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
N,1-dibenzylpyrrolidin-3-amine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,1-dibenzylpyrrolidin-3-amine is a disubstituted pyrrolidine derivative. The pyrrolidine ring, a five-membered nitrogen-containing saturated heterocycle, is a cornerstone scaffold in medicinal chemistry. Its non-planar, three-dimensional structure allows for a precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This structural motif is present in a wide array of natural products, pharmaceuticals, and key biological molecules, including the amino acids proline and hydroxyproline. While the broader class of pyrrolidine derivatives has been extensively studied and incorporated into numerous drugs, specific research and detailed experimental data on this compound are limited in publicly available literature. This guide provides a summary of its known properties and outlines a plausible synthetic approach and general context for its relevance in drug discovery.
Physicochemical Properties
The fundamental molecular properties of this compound have been determined, providing a baseline for its characterization and potential application in further research.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂N₂ | [1] |
| Molecular Weight | 266.38 g/mol | [1] |
| CAS Number | 108963-20-8 | [1] |
| Synonyms | N,1-Dibenzyl-3-pyrrolidinamine, N-Benzyl-3-(benzylamino)pyrrolidine, N,1-Bis(phenylmethyl)-3-pyrrolidinamine | [1] |
Synthesis and Experimental Protocols
Plausible Synthetic Route: Reductive Amination
A likely pathway for the synthesis of this compound is the reductive amination of 1-benzylpyrrolidin-3-one with benzylamine.
Reaction Scheme:
1-benzylpyrrolidin-3-one + Benzylamine → [Imine Intermediate] --(Reducing Agent)--> this compound
Generalized Experimental Protocol
-
Step 1: Imine Formation: To a solution of 1-benzylpyrrolidin-3-one in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane), an equimolar amount of benzylamine is added. The reaction mixture may be stirred at room temperature to facilitate the formation of the imine intermediate. The removal of water, for example by using molecular sieves, can drive the reaction towards the imine.
-
Step 2: Reduction: A reducing agent is then added to the reaction mixture. A mild reducing agent such as sodium borohydride (NaBH₄) or a more selective agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is typically used to reduce the imine to the secondary amine.
-
Step 3: Work-up and Purification: After the reaction is complete, the reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified, typically by column chromatography, to yield the final this compound.
Below is a conceptual workflow for this synthetic approach.
Caption: Plausible synthetic workflow for this compound via reductive amination.
Biological Activity and Signaling Pathways
There is currently a notable lack of published data on the specific biological activity and pharmacological profile of this compound. Consequently, there are no described signaling pathways associated with this particular molecule.
However, the broader family of substituted 3-aminopyrrolidines has been investigated for various therapeutic applications. For instance, certain derivatives have been explored as potential antibacterial agents. The structural features of this compound, specifically the presence of two benzyl groups, suggest it could be investigated for interactions with targets that have hydrophobic binding pockets. The pyrrolidine scaffold itself is a key component in a multitude of drugs targeting the central nervous system, among other areas.
Future research could focus on screening this compound against a variety of biological targets to elucidate its potential therapeutic value. Based on the activities of analogous compounds, areas of interest could include CNS disorders and infectious diseases.
Conclusion
This compound is a compound with a well-defined chemical structure but limited publicly available data regarding its synthesis, characterization, and biological function. The pyrrolidine core suggests its potential as a scaffold in drug discovery. The information and generalized synthetic protocol provided in this guide are intended to serve as a foundation for researchers and scientists interested in exploring the properties and potential applications of this and related molecules. Further experimental investigation is necessary to fully characterize its physicochemical properties and to determine its pharmacological profile.
References
The Biological Landscape of N,1-dibenzylpyrrolidin-3-amine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N,1-dibenzylpyrrolidin-3-amine scaffold represents a versatile and promising framework in medicinal chemistry. Analogs derived from this core structure have demonstrated significant biological activities, primarily targeting the central nervous system, with a notable emphasis on dopamine receptor modulation. This technical guide provides a comprehensive overview of the biological activities of these analogs, presenting key quantitative data, detailed experimental methodologies, and a visualization of the associated signaling pathways. While the parent compound, this compound, is not extensively studied, its structural analogs have paved the way for the development of potent and selective therapeutic candidates.
Quantitative Biological Activity Data
The biological activity of this compound analogs has been predominantly evaluated for their interaction with dopamine receptors, particularly the D2 and D4 subtypes. Additionally, related structures have been investigated for their potential as cytotoxic agents. The following tables summarize the key quantitative data from these studies.
Table 1: Dopamine Receptor Binding Affinity of this compound Analogs
A series of N-(1-benzylpyrrolidin-3-yl)arylbenzamides has been synthesized and evaluated for their antagonist activity at human dopamine D4 and D2 receptors. These compounds generally exhibit high affinity and selectivity for the D4 receptor.
| Compound ID | Structure | hD4 Ki (nM) | hD2 Ki (nM) | α1 Ki (nM) | Selectivity (D2/D4) |
| 8a | N-(1-benzylpyrrolidin-3-yl)-4-chlorobenzamide | 1.5 | 150 | 200 | 100 |
| 8b | N-(1-benzylpyrrolidin-3-yl)-3-chlorobenzamide | 2.2 | 250 | 300 | 114 |
| 8c | N-(1-benzylpyrrolidin-3-yl)-4-methoxybenzamide | 3.1 | 400 | >1000 | 129 |
| 8d | N-(1-benzylpyrrolidin-3-yl)-4-methylbenzamide | 4.5 | 600 | 800 | 133 |
Data sourced from studies on N-(1-benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists.
Table 2: Cytotoxic Activity of 1-benzylpyrrolidin-3-ol Analogs
Structurally related 1-benzylpyrrolidin-3-ol analogs have been assessed for their cytotoxic effects against various human cancer cell lines. The data is presented as the concentration required for 50% inhibition of cell growth (IC50).
| Compound ID | Target Cell Line | IC50 (µM) |
| 5j | HL-60 (Human promyelocytic leukemia) | 8.5 |
| 5p | HL-60 (Human promyelocytic leukemia) | 10.2 |
| 5j | A549 (Human lung carcinoma) | > 50 |
| 5p | A549 (Human lung carcinoma) | > 50 |
| 5j | MCF-7 (Human breast adenocarcinoma) | > 50 |
| 5p | MCF-7 (Human breast adenocarcinoma) | > 50 |
Data from in vitro evaluation of 1-benzylpyrrolidin-3-ol analogues as apoptotic agents.[1][2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.
Dopamine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for dopamine D2 and D4 receptors.
a) Materials:
-
HEK293 cells stably expressing human D2 or D4 receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA, 1.5 mM CaCl2, 5 mM MgCl2, 5 mM KCl, and 120 mM NaCl.
-
Radioligand: [³H]-Spiperone for D2 receptors, [³H]-YM-09151-2 for D4 receptors.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds (this compound analogs) at varying concentrations.
-
Scintillation cocktail and a liquid scintillation counter.
b) Procedure:
-
Membrane Preparation: Harvest transfected HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in the same buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding control.
-
Incubation: Incubate the plates at room temperature for 90 minutes.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess the cytotoxic effects of the analogs on cancer cell lines.
a) Materials:
-
Human cancer cell lines (e.g., HL-60).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds (1-benzylpyrrolidin-3-ol analogs) dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 20% SDS in 50% DMF).
-
96-well microplates and a microplate reader.
b) Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, using a dose-response curve.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis, in cell lysates.[4]
a) Materials:
-
Cell lysates from cells treated with test compounds.
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT).
-
Caspase-3 substrate: Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).
-
96-well microplate and a microplate reader.
b) Procedure:
-
Cell Lysis: Lyse the treated and untreated cells using a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add cell lysate to the assay buffer.
-
Substrate Addition: Initiate the reaction by adding the caspase-3 substrate Ac-DEVD-pNA to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) released by caspase-3 activity.
-
Data Analysis: Compare the absorbance values of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Signaling Pathways and Experimental Workflows
The biological effects of this compound analogs are mediated through their interaction with specific cellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow.
Dopamine D4 Receptor Antagonist Signaling Pathway
This compound analogs that act as D4 receptor antagonists block the downstream signaling cascade initiated by dopamine. This typically involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Caption: Dopamine D4 Receptor Antagonist Signaling Pathway.
Apoptosis Induction Pathway via Caspase-3 Activation
Certain analogs of 1-benzylpyrrolidin-3-ol induce apoptosis, or programmed cell death, in cancer cells. This process culminates in the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to cell death.
Caption: Apoptosis Induction via Caspase-3 Activation.
Experimental Workflow for In Vitro Biological Evaluation
The following diagram illustrates a typical workflow for the initial in vitro characterization of novel this compound analogs.
Caption: Experimental Workflow for In Vitro Evaluation.
References
An In-Depth Technical Guide to N,1-dibenzylpyrrolidin-3-amine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent three-dimensional structure allows for the precise spatial orientation of substituents, facilitating selective interactions with a variety of biological targets. This guide focuses on a specific, yet underexplored, class of these compounds: N,1-dibenzylpyrrolidin-3-amine derivatives. While direct research on this particular scaffold is limited, this document consolidates available information on structurally related analogs to provide a comprehensive overview of their potential synthesis, biological activities, and therapeutic applications. By examining the structure-activity relationships of closely related compounds, we can infer the potential of this compound derivatives as valuable starting points for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.
Introduction: The Significance of the Pyrrolidine Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in the design and discovery of new drugs.[1] The pyrrolidine ring, a five-membered saturated heterocycle, is a particularly important motif found in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its non-planar, flexible nature provides a three-dimensional framework that can be exploited to achieve high binding affinity and selectivity for biological targets.[1][2]
The this compound core features two key points for diversification: the pyrrolidine nitrogen (N-1) and the exocyclic amine at the 3-position. The benzyl groups confer lipophilicity, which can influence pharmacokinetic properties such as blood-brain barrier penetration.[3] This structural framework suggests that derivatives could be tailored to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and transporters in the CNS. Indeed, a Japanese patent has noted the potential of 3-amino-1-benzylpyrrolidine derivatives as intermediates for antipsychotic agents.[1]
Synthetic Strategies
While specific synthetic routes for a wide range of this compound derivatives are not extensively documented, methodologies for analogous substituted pyrrolidines can be adapted. A common approach involves the use of donor-acceptor cyclopropanes reacting with primary amines like benzylamine to form substituted pyrrolidin-2-ones, which can be further modified.[4] Another versatile method is the reductive amination of a suitable ketone precursor.
A plausible synthetic workflow for generating a library of this compound derivatives is outlined below. This process would start from a commercially available or readily synthesized N-benzyl-3-pyrrolidinone.
Key Experimental Protocol: Reductive Amination
The following is a representative, hypothetical protocol for the synthesis of the core this compound scaffold based on standard reductive amination procedures.
Materials:
-
N-Benzyl-3-pyrrolidinone
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of N-benzyl-3-pyrrolidinone (1.0 eq) in dichloroethane, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Potential Biological Activities and Therapeutic Targets
Based on the biological activities of structurally similar pyrrolidine derivatives, this compound analogs hold promise in several therapeutic areas. The primary focus appears to be on CNS disorders due to the lipophilic nature of the benzyl groups, which may facilitate crossing the blood-brain barrier.[3]
Central Nervous System Agents
The structural similarity of the 3-aminopyrrolidine core to neurotransmitters suggests potential interactions with various CNS receptors and transporters.
-
Serotonin and Noradrenaline Reuptake Inhibition: A study on N-benzyl-N-(pyrrolidin-3-yl)carboxamides revealed that these compounds can act as dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors.[5] This dual activity is a validated mechanism for antidepressant medications. It is plausible that modifications of the 3-amino group of the this compound scaffold could yield potent monoamine reuptake inhibitors.
-
Dopamine Receptor Modulation: The pyrrolidine scaffold is present in ligands targeting dopamine receptors. While direct evidence is lacking for the dibenzyl derivatives, the general applicability of the 3-aminopyrrolidine core as a scaffold for CNS agents suggests that these compounds could be explored for their affinity towards dopamine D2/D3 receptors, which are implicated in psychosis and addiction.
Anticonvulsant Activity
Derivatives of pyrrolidine-2,5-dione have been shown to possess significant anticonvulsant properties.[6] Although structurally different from the 3-amino derivatives, this highlights the general potential of the pyrrolidine ring in developing antiepileptic drugs. The mechanism of action for some of these analogs involves interaction with voltage-gated sodium and L-type calcium channels.[6]
Antimicrobial Activity
Certain N-benzyl derivatives of heterocyclic compounds have demonstrated antimicrobial activity.[7][8] For instance, N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives have been synthesized and screened for their antibacterial effects.[7] This suggests that this compound derivatives could be investigated as potential antimicrobial agents.
Structure-Activity Relationships (SAR)
While a comprehensive SAR for this compound derivatives is not available, we can extrapolate from related series of compounds.
From studies on related N-substituted piperidines and pyrrolidines, the following SAR principles can be inferred:
-
Substitution on the Benzyl Rings: The electronic nature and position of substituents on the aromatic rings of the benzyl groups are likely to significantly influence biological activity. For instance, in a series of N-benzyl piperidines targeting monoamine transporters, ortho and meta substitutions on the N-benzyl ring modulated affinity and selectivity for the dopamine, serotonin, and norepinephrine transporters.[9]
-
Modification of the 3-Amino Group: The nature of the substituent on the 3-amino group is critical. Converting the amine to an amide or sulfonamide, as seen in N-benzyl-N-(pyrrolidin-3-yl)carboxamides, can lead to potent dual serotonin/noradrenaline reuptake inhibitors.[5] This position offers a key handle for modulating the pharmacological profile.
-
Stereochemistry: The stereochemistry at the 3-position of the pyrrolidine ring is expected to be crucial for activity, as biological targets are chiral. Enantiomerically pure starting materials or chiral separation of final products would be necessary to fully explore the SAR.
Quantitative Data from Analogous Compounds
To provide a framework for the potential potency of this compound derivatives, the following table summarizes quantitative data for structurally related compounds from the literature.
| Compound Class | Target | Key Compound Example | Activity (IC₅₀/ED₅₀) | Reference |
| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant (MES test) | 3-(sec-butyl)-1-(2-(4-(3-trifluoromethylphenyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione | 80.38 mg/kg | [6] |
| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant (6 Hz test) | 3-(sec-butyl)-1-(2-(4-(3-trifluoromethylphenyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione | 108.80 mg/kg | [6] |
| N-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase Inhibition | E2020 (Donepezil) | 5.7 nM | [10] |
Signaling Pathways and Experimental Workflows
The potential interaction of this compound derivatives with CNS targets like monoamine transporters would modulate synaptic neurotransmitter levels, impacting downstream signaling cascades.
A typical experimental workflow for the initial screening and characterization of a new library of these derivatives would involve a tiered approach, from in vitro binding and functional assays to in vivo models of disease.
Conclusion and Future Directions
The this compound scaffold represents an intriguing, yet underexplored, area for medicinal chemistry research. While direct data is sparse, the wealth of information on structurally related pyrrolidine derivatives strongly suggests potential for the development of novel CNS agents, anticonvulsants, and possibly antimicrobial compounds. Future research should focus on the systematic synthesis of libraries of this compound derivatives with diverse substitution patterns on the benzyl rings and modifications at the 3-amino position. High-throughput screening against a panel of CNS targets would be a logical first step to identify promising lead compounds. Subsequent optimization of potency, selectivity, and pharmacokinetic properties could unlock the therapeutic potential of this versatile chemical scaffold. This in-depth guide, by consolidating and extrapolating from existing knowledge, provides a solid foundation and rationale for initiating such a research program.
References
- 1. This compound | 108963-20-8 | Benchchem [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Activity of New Amides Derived from 3-Benzhydryl and 3-sec-Butyl-2,5-dioxo-pyrrolidin-1-yl-acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Benzylated Pyrrolidines: A Technical Guide for Drug Development Professionals
Introduction: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its three-dimensional structure and favorable physicochemical properties make it an attractive starting point for the design of novel therapeutic agents.[1][3] Among the myriad of pyrrolidine derivatives, benzylated pyrrolidines have emerged as a class of compounds with significant therapeutic potential, particularly in the realms of neurodegenerative diseases and oncology. This technical guide provides an in-depth exploration of the synthesis, biological activity, and mechanisms of action of this promising class of molecules, with a focus on their potential as multi-target agents for the treatment of Alzheimer's disease.
Quantitative Data on the Biological Activity of Benzylated Pyrrolidine Derivatives
The therapeutic efficacy of benzylated pyrrolidine derivatives has been quantified through various in vitro assays. The following tables summarize the inhibitory activities of a series of N-benzylpyrrolidine-based compounds against key enzymatic targets in Alzheimer's disease: acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1).[4]
| Compound | Substitution on Phenyl Ring | AChE IC50 (µM)[4] | BChE IC50 (µM)[4] | BACE-1 IC50 (µM)[4] |
| 94k | 4-Cl | 0.058 | - | - |
| 94o | 4-NO2 | 0.069 | - | - |
| 93j | 4-CF3 | - | Moderate | - |
| 95a | Benzo[1][5]imidazo[1,2-a]pyridine | - | - | - |
| 95b | (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)ethanenitrile | - | - | - |
| 95c | (4-fluorophenyl)-acrylonitrile | - | - | - |
| 95d | Benzo[f]chromen-3-one | - | - | - |
| Donepezil (Reference) | - | 0.042 | - | - |
| Doxorubicin (Reference) | - | - | - | - |
Note: "-" indicates data not reported in the cited source.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide protocols for the synthesis and biological evaluation of benzylated pyrrolidine derivatives.
General Synthesis of N-Benzylpyrrolidine Derivatives
The synthesis of N-benzylpyrrolidine derivatives can be achieved through a multi-step process involving the formation of an N-substituted pyrrolidine core followed by functionalization. A representative protocol for the synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives starting from L-proline is described below.[6]
Step 1: Esterification of N-Benzyl-L-proline
-
Reflux a mixture of N-Benzyl-l-proline (0.00974 mol), 50 mL of ethanol, and 1.5 mL of concentrated H2SO4 for 11 hours.[6]
-
Extract the resulting ester with dichloromethane.[6]
-
Dry the organic layer over MgSO4, filter, and distill to obtain (S)-Ethyl N-benzyl pyrrolidine-2-carboxylate as a colorless oil.[6]
Step 2: Hydrazide Formation
-
Reflux the ester from Step 1 with hydrazine hydrate 80% (3 mL) for 13 hours.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a chloroform-ethanol (4:1) mobile phase.[6]
Step 3: Synthesis of 1,3,4-Oxadiazole Derivatives
-
Follow a general procedure for the synthesis of 1,3,4-oxadiazole derivatives from the hydrazide obtained in Step 2 and various aromatic acids.[6]
-
Monitor the reactions by TLC to determine completion.[6]
In Vitro Biological Assays
Cholinesterase Inhibition Assay (Ellman's Method)
-
Prepare stock solutions of the test compounds.
-
Use a spectrophotometric method to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7]
-
The assay mixture should contain the respective enzyme, a phosphate buffer, the test compound at varying concentrations, and the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).
-
Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to the mixture, which reacts with thiocholine to produce a colored product.
-
Measure the absorbance at a specific wavelength to determine the enzyme activity.
-
Calculate the percentage of inhibition and determine the IC50 values.
Antimicrobial Activity Assay (Paper Disk Diffusion Method)
-
Prepare stock solutions of the synthesized compounds at a concentration of 10 μg/mL.[6]
-
Use sterile Whatman filter paper discs (6 mm in diameter).[6]
-
Impregnate the discs with the test compound solutions.
-
Place the discs on agar plates previously inoculated with the target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[6]
-
Incubate the plates at 37 ± 1 °C for 18-24 hours.[6]
-
Measure the diameter of the zones of inhibition in millimeters.[6]
-
Use a known antibiotic (e.g., gentamycin) as a positive control.[6]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of benzylated pyrrolidines, particularly in the context of Alzheimer's disease, are attributed to their ability to modulate multiple signaling pathways.
In the cholinergic signaling pathway, acetylcholine (ACh) released into the synaptic cleft binds to cholinergic receptors on the postsynaptic neuron, initiating a signaling cascade that is crucial for cognitive function. Acetylcholinesterase (AChE) terminates this signal by hydrolyzing ACh. Benzylated pyrrolidine derivatives act as AChE inhibitors, preventing the breakdown of ACh and thereby enhancing cholinergic neurotransmission.[3][8]
The accumulation of amyloid-β (Aβ) plaques is a hallmark of Alzheimer's disease. These plaques are formed through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. Certain benzylated pyrrolidines have been shown to inhibit BACE1, thereby reducing the production of Aβ peptides and potentially preventing the formation of neurotoxic plaques.[4]
Experimental and Logical Workflows
The discovery and development of novel benzylated pyrrolidine-based therapeutics follow a structured workflow, from initial synthesis to preclinical evaluation.
This workflow begins with the synthesis of a diverse library of benzylated pyrrolidine derivatives. These compounds then undergo in vitro screening to identify initial "hits" with desired biological activity. Structure-activity relationship (SAR) studies are then conducted to understand how chemical modifications influence activity, guiding the process of lead optimization to improve potency, selectivity, and pharmacokinetic properties. Promising candidates advance to in vivo efficacy studies in animal models of disease before entering preclinical development.
Conclusion
Benzylated pyrrolidines represent a versatile and promising class of compounds with significant therapeutic potential. Their ability to interact with multiple biological targets, as demonstrated in the context of Alzheimer's disease, positions them as attractive candidates for the development of novel, multi-faceted therapeutic strategies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and unlock the full therapeutic potential of this important chemical scaffold.
References
- 1. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of Cholinesterases in Pharmacology: the Current Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and physicochemical properties, including its three-dimensional nature and capacity for stereochemical diversity, have established it as a cornerstone in the design and development of a vast array of biologically active compounds.[1][2] The non-planar, puckered conformation of the pyrrolidine ring allows for an efficient exploration of pharmacophore space, a critical attribute for successful drug-target interactions.[2] This molecular complexity is a key factor in the clinical success of new bioactive molecules.[2]
The significance of the pyrrolidine motif is underscored by its presence in numerous natural products, including vitamins, hormones, and alkaloids, as well as in a multitude of synthetic drugs.[3][4] In fact, the pyrrolidine nucleus is one of the most common heterocyclic fragments found in pharmaceuticals, appearing in over 60 drugs approved by the United States Food and Drug Administration (FDA).[2][5] This guide provides a comprehensive overview of pyrrolidine-based compounds in drug discovery, detailing their synthesis, diverse pharmacological activities, and the experimental protocols used for their evaluation.
Synthesis of Pyrrolidine-Based Compounds
The construction of the pyrrolidine core is a central focus in synthetic medicinal chemistry. Methodologies can be broadly categorized into two main approaches: the modification of existing chiral pyrrolidine rings and the de novo construction of the ring from acyclic precursors.[3][6]
-
Functionalization of Pre-formed Pyrrolidine Rings : This is the most common strategy, often leveraging the readily available chiral pool of natural amino acids like L-proline and 4-hydroxyproline.[3] These starting materials provide a pre-defined stereocenter, ensuring the production of optically pure compounds with good yields.[3] For example, the reduction of proline is a key step in the synthesis of prolinol, a versatile intermediate for many drugs.[3]
-
Cyclization of Acyclic Precursors : This approach involves forming the pyrrolidine ring from an open-chain molecule. While less common than using cyclic precursors, this method offers high potential by removing the dependency on the proline framework, thereby allowing for a wider range of structural diversity.[3][7]
-
[3+2] Cycloaddition Reactions : A powerful method for constructing functionalized pyrrolidines is the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes.[8][9] This reaction allows for the creation of multiple stereocenters in a single, controlled step, providing a robust route to homochiral pyrrolidines with significant three-dimensional diversity.[9]
Pharmacological Activities and Therapeutic Applications
Pyrrolidine-based compounds exhibit a remarkable breadth of pharmacological activities, targeting a wide range of enzymes, receptors, and signaling pathways.[1][10] This versatility has led to their application in numerous therapeutic areas.
Anticancer Activity
A significant number of pyrrolidine derivatives have been developed as potent anticancer agents.[1] They exert their effects through various mechanisms, including kinase inhibition, apoptosis induction, and disruption of cell signaling pathways.[1] For instance, certain spiro[pyrrolidine-3,3′-oxindoles] have shown potent activity against cancer cell lines.[1] Futibatinib, an FGFR-4 inhibitor containing a pyrrolidine ring, was approved by the FDA in 2022 for the treatment of certain cancers.[10]
| Compound Class/Name | Target/Mechanism | Cell Line(s) | IC50 / Activity |
| Spiro[pyrrolidine-3,3′-oxindoles] | Not specified | MCF-7, HT29 | 0.42 - 0.78 µM (MCF-7), 0.39 - 0.92 µM (HT29)[1] |
| Thiophen-containing Pyrrolidines | Not specified | MCF-7, HeLa | 17 - 28 µM (MCF-7), 19 - 30 µM (HeLa)[2] |
| Copper (II) Complex 37a | Antiproliferative | SW480 | 0.99 ± 0.09 µM[4] |
| Futibatinib | FGFR-4 inhibitor | N/A | FDA Approved (2022)[10] |
| Pacritinib | JAK-2 inhibitor | N/A | FDA Approved (2022)[10] |
Antiviral Activity
Pyrrolidine-containing compounds are prominent in antiviral drug discovery, particularly for the treatment of Hepatitis C Virus (HCV).[3] Many of these drugs function as inhibitors of the HCV NS3/4A serine protease or the NS5A polymerase.[3][11] Examples of FDA-approved anti-HCV drugs incorporating a pyrrolidine moiety include Ombitasvir, Glecaprevir, and Voxilaprevir.[3][11]
| Drug Name | Target Enzyme | Disease | Status |
| Ombitasvir | NS5A Polymerase | Hepatitis C | FDA Approved[3][11] |
| Glecaprevir | NS3/4A Protease | Hepatitis C | FDA Approved[11] |
| Voxilaprevir | NS3/4A Protease | Hepatitis C | FDA Approved[11] |
| Telaprevir | NS3/4A Protease | Hepatitis C | Marketed[12] |
Antidiabetic Activity
Several pyrrolidine derivatives are potent inhibitors of dipeptidyl peptidase-IV (DPP-4), a key enzyme in glucose homeostasis.[11] By inhibiting DPP-4, these drugs increase the levels of incretin hormones, which stimulate insulin secretion. Vildagliptin and Saxagliptin are prominent examples of pyrrolidine-based DPP-4 inhibitors used to treat type II diabetes.[11]
| Drug Name | Target Enzyme | Mechanism of Action | Status |
| Vildagliptin | DPP-4 | Reversible covalent bond to Ser630 in S1 pocket[11] | Marketed[11] |
| Saxagliptin | DPP-4 | Reversible covalent bond to Ser630 in S1 pocket[11] | Marketed[11] |
| Anagliptin | DPP-4 | Reversible covalent bond to Ser630 in S1 pocket[11] | Marketed (Japan)[11] |
| Teneligliptin | DPP-4 | Not specified | Marketed (Japan)[11] |
| Compound 23d | DPP-4 | 66.32% inhibition (IC50: 11.32 ± 1.59 μM)[10] | Investigational[10] |
Central Nervous System (CNS) Activity
The pyrrolidine scaffold is found in a wide range of CNS-active drugs, including anticonvulsants, antipsychotics, and treatments for neurodegenerative diseases.[10] Racetams, a class of psychoactive drugs containing a pyrrolidone ring, are used to treat conditions like epilepsy and dementia.[3] Procyclidine is an anticholinergic drug used to treat Parkinson's disease.[8][10]
| Drug/Compound Name | Therapeutic Class | Primary Use |
| Aniracetam | Nootropic (Racetam) | Anti-Alzheimer[10] |
| Ethosuximide | Anticonvulsant | Epilepsy (Absence Seizures)[10] |
| Procyclidine | Anticholinergic | Parkinson's disease, Dystonia[8][10] |
| Rolipram | Antidepressant | Depression[10] |
| Compound 69k | Anticonvulsant | ED50 of 80.38 mg/kg (MES test)[2] |
Other Therapeutic Areas
The pharmacological utility of pyrrolidines extends to numerous other areas:
-
Antibacterial Agents : Clindamycin and Anisomycin are well-known antibacterial agents.[10][12] Meropenem, a carbapenem antibiotic, incorporates a pyrrolidine sidechain that enhances its potency against Gram-negative pathogens.[11]
-
Anti-inflammatory Agents : Certain pyrrolidine derivatives have been identified as promising leads for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX-1 and COX-2 enzymes.[13]
-
Antihypertensive Agents : The angiotensin-converting enzyme (ACE) inhibitors, such as Captopril and Enalapril, are landmark drugs that feature a proline (pyrrolidine-2-carboxylic acid) core.[3][10]
Key Experimental Protocols
To ensure the reproducibility and accurate evaluation of the biological activity of novel compounds, standardized experimental protocols are essential. The MTT assay is a fundamental colorimetric method for assessing cell viability and cytotoxicity, crucial for screening potential anticancer agents.[1]
Protocol: MTT Cell Viability Assay
1. Principle: This assay quantitatively measures the metabolic activity of living cells. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1] The concentration of these insoluble crystals, once solubilized, is directly proportional to the number of metabolically active (viable) cells.[1]
2. Materials:
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Complete cell culture medium
-
Test pyrrolidine compounds dissolved in a suitable solvent (e.g., DMSO)
-
Solubilization buffer (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
-
Selected cancer cell line (e.g., MCF-7, HeLa)
3. Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrrolidine compounds. Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[1]
4. Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve of cell viability versus compound concentration.
Visualizations
Synthesis Workflow
Caption: General synthetic workflow for pyrrolidine drugs starting from L-proline.
Signaling Pathway Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. [PDF] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | Semantic Scholar [semanticscholar.org]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analysis of N,1-dibenzylpyrrolidin-3-amine by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N,1-dibenzylpyrrolidin-3-amine. Due to the presence of two benzyl groups, the molecule exhibits strong chromophoric properties, making UV detection a suitable and sensitive choice. The method employs a C18 stationary phase with a gradient mobile phase consisting of acetonitrile and water modified with formic acid to ensure good peak shape and resolution. This protocol provides a robust starting point for method development and validation for the quality control and analysis of this compound in various sample matrices.
1. Introduction
This compound is a heterocyclic amine containing a pyrrolidine scaffold. The pyrrolidine ring is a significant structural motif found in numerous natural products and pharmacologically active compounds.[1][2] As a chemical intermediate, the purity and quantification of this compound are critical for ensuring the quality and consistency of final products in pharmaceutical synthesis.[2] High-performance liquid chromatography (HPLC) is a primary analytical technique for the analysis of such compounds due to its high resolution, sensitivity, and accuracy.[3] This document presents a reliable RP-HPLC method with UV detection for this purpose. The basic nature of the amine necessitates careful control of mobile phase pH to prevent peak tailing, which is achieved here by the addition of formic acid.[4]
2. Experimental Protocol
2.1 Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[5][6]
-
Reagents and Solvents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (reagent grade, ~99%)
-
Methanol (HPLC grade, for sample preparation)
-
2.2 Chromatographic Conditions
The proposed chromatographic conditions are summarized in the table below. These parameters should serve as a starting point and may require optimization.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
2.3 Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of acetonitrile. Dilute to the mark with acetonitrile and mix thoroughly.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solution (e.g., 100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with methanol or a 50:50 mixture of methanol and water.[5]
-
Sample Solution: Prepare sample solutions by accurately weighing the material containing the analyte and dissolving it in methanol to achieve a final concentration within the linear range of the method (e.g., ~100 µg/mL).
3. System Suitability and Analysis
3.1 System Suitability Protocol
Before starting the analysis, the system's performance must be verified. Inject the Working Standard Solution five consecutive times. The results must meet the acceptance criteria outlined below to ensure the validity of the analytical data.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Repeatability (RSD) | Relative Standard Deviation (RSD) of peak area ≤ 2.0% |
3.2 Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.
-
Perform a blank injection (methanol or sample diluent) to ensure no interfering peaks are present.
-
Perform five replicate injections of the Working Standard Solution to verify system suitability.
-
Inject the sample solutions for analysis.
-
Inject a Working Standard Solution after a series of sample injections (e.g., every 10 samples) to monitor system performance over time.
4. Data Presentation
The quantitative determination of the analyte is typically performed using an external standard method. The concentration is calculated based on the peak area response.
Table 1: Example System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 8.52 | 1254321 | 1.21 | 7560 |
| 2 | 8.51 | 1258765 | 1.23 | 7490 |
| 3 | 8.52 | 1249870 | 1.22 | 7510 |
| 4 | 8.53 | 1255543 | 1.21 | 7580 |
| 5 | 8.52 | 1260112 | 1.22 | 7550 |
| Mean | 8.52 | 1255722 | 1.22 | 7538 |
| %RSD | 0.08% | 0.34% | - | - |
Note: The data presented above is for illustrative purposes only.
5. Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
The proposed RP-HPLC method provides a reliable and robust framework for the analysis of this compound. The use of a standard C18 column and a simple acidic mobile phase makes this method easily transferable to most analytical laboratories. The outlined protocol for system suitability ensures that the data generated is accurate and reproducible. This application note serves as a comprehensive guide for researchers and quality control analysts requiring a starting point for the development and validation of an analytical method for this compound.
References
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 108963-20-8 | Benchchem [benchchem.com]
- 3. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
- 6. ptfarm.pl [ptfarm.pl]
Application Note & Protocol: Chiral Separation of N,1-dibenzylpyrrolidin-3-amine Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,1-dibenzylpyrrolidin-3-amine is a chiral molecule with potential applications in medicinal chemistry and drug development. As enantiomers of a chiral compound can exhibit different pharmacological and toxicological profiles, the ability to separate and analyze them is crucial. This document provides a detailed guide for the chiral separation of this compound enantiomers, drawing upon established methods for structurally related pyrrolidine and piperidine derivatives due to the limited availability of specific literature for this compound. The primary recommended technique is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).
Core Separation Strategies
The chiral separation of amines like this compound can be approached through several methods, including:
-
Direct Chiral HPLC: This is often the most straightforward method, involving the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are particularly versatile for this class of compounds.[1][2]
-
Indirect Chiral HPLC: This method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[1]
-
Supercritical Fluid Chromatography (SFC): SFC using chiral stationary phases can offer faster separations and is considered a greener alternative to normal-phase HPLC due to the use of supercritical CO2 as the main mobile phase component.[3]
-
Capillary Electrophoresis (CE): This technique can also be employed for chiral separations by adding a chiral selector to the background electrolyte.[1]
This application note will focus on the direct chiral HPLC approach, as it is a widely used and effective method for the analytical and preparative separation of chiral amines.
Data Presentation: Recommended Starting Conditions for Chiral HPLC
The following table summarizes recommended starting conditions for the chiral HPLC separation of this compound enantiomers, based on methods developed for similar compounds.[1][4] Optimization will likely be required to achieve baseline separation.
| Parameter | Recommended Starting Conditions | Notes |
| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Lux® Cellulose-2) | These columns have shown broad applicability for the separation of chiral amines.[1][2][3] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v) | The ratio of n-hexane to isopropanol should be optimized to adjust retention and resolution. DEA is added to improve peak shape for basic analytes.[4] |
| Flow Rate | 0.5 - 1.0 mL/min | A lower flow rate can sometimes improve resolution.[4] |
| Column Temperature | 25 °C (Ambient) | Temperature can influence selectivity; optimization between 10-40 °C may be beneficial. |
| Detection | UV at 210 nm or 254 nm | The benzyl groups should provide sufficient UV absorbance. |
| Injection Volume | 5 - 20 µL | Dependent on sample concentration. |
| Sample Preparation | Dissolve in mobile phase or a compatible solvent. | Ensure the sample is fully dissolved and filtered before injection. |
Experimental Protocol: Chiral HPLC Separation
This protocol details the steps for the chiral separation of this compound enantiomers using HPLC with a chiral stationary phase.
1. Materials and Reagents
-
Racemic this compound
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
Diethylamine (DEA), HPLC grade
-
Chiral HPLC column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
2. Mobile Phase Preparation
-
Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in the desired ratio (e.g., 80:20:0.1, v/v/v).
-
For 1 L of mobile phase, combine 800 mL of n-hexane, 200 mL of isopropanol, and 1 mL of diethylamine.
-
Degas the mobile phase using sonication or vacuum filtration.
3. Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC System Setup and Equilibration
-
Install the chiral column in the HPLC system.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector wavelength to 254 nm.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
5. Analysis
-
Inject 10 µL of the prepared sample solution onto the column.
-
Run the analysis and record the chromatogram.
-
The two enantiomers should elute as separate peaks.
6. Data Analysis
-
Identify the retention times (t_R1_ and t_R2_) for the two enantiomer peaks.
-
Calculate the resolution (R_s_) between the peaks using the following formula:
-
R_s_ = 2(t_R2_ - t_R1_) / (w_1_ + w_2_)
-
where w_1_ and w_2_ are the peak widths at the base.
-
A resolution of >1.5 indicates baseline separation.[1]
-
Method Development and Optimization
If the initial conditions do not provide adequate separation, the following parameters can be adjusted:
-
Mobile Phase Composition: Vary the ratio of n-hexane to isopropanol. Increasing the isopropanol content will generally decrease retention times.
-
Alcohol Modifier: Other alcohols like ethanol can be used in place of isopropanol and may offer different selectivity.
-
Basic Additive: The concentration of diethylamine can be adjusted (e.g., 0.05% to 0.2%) to improve peak shape.
-
Flow Rate: Lowering the flow rate may increase resolution but will also increase the analysis time.
-
Column Temperature: Changing the column temperature can affect the interactions between the analyte and the CSP, potentially improving separation.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of this compound enantiomers by HPLC.
Caption: Workflow for Chiral HPLC Separation.
Alternative Approach: Pre-column Derivatization
For amines that are difficult to separate directly or lack a strong UV chromophore, pre-column derivatization is a viable alternative.[4] This involves reacting the racemic amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18). A common derivatizing agent for amines is p-toluenesulfonyl chloride (PTSC).[4]
Visualization of Pre-column Derivatization Workflow
Caption: Pre-column Derivatization Workflow.
Conclusion
The chiral separation of this compound enantiomers can be effectively achieved using direct chiral HPLC with a polysaccharide-based stationary phase. The provided protocol offers a solid starting point for method development. Researchers should anticipate the need for optimization of the mobile phase and other chromatographic parameters to achieve the desired resolution. For challenging separations, pre-column derivatization followed by analysis on an achiral column presents a robust alternative strategy.
References
Application Notes and Protocols: Purification of N,1-dibenzylpyrrolidin-3-amine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,1-dibenzylpyrrolidin-3-amine is a substituted pyrrolidine derivative with potential applications in medicinal chemistry and drug development as a scaffold for the synthesis of biologically active molecules. The pyrrolidine ring is a key structural motif in numerous natural products and synthetic drugs.[1] Achieving high purity of this intermediate is crucial for subsequent synthetic steps and for ensuring the quality and reliability of biological data.
This document provides detailed protocols for the purification of this compound using column chromatography, a fundamental technique for the separation and purification of organic compounds.[2][3] The methods described herein are designed to yield a product of high chemical purity.
Principle of Column Chromatography
Column chromatography is a preparative separation technique that relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[2][3] In normal-phase chromatography, a polar stationary phase, such as silica gel, is used with a non-polar mobile phase.[4] Polar compounds interact more strongly with the stationary phase and thus elute more slowly, while non-polar compounds travel through the column more quickly with the mobile phase.[2] For basic compounds like amines, modifications to the standard protocol are often necessary to prevent interactions with the acidic silica gel, which can lead to poor separation and product degradation.[5]
Data Presentation
Successful purification by column chromatography is highly dependent on the choice of the mobile phase, which is typically optimized using Thin Layer Chromatography (TLC). The retention factor (Rf) is a key parameter used to predict the elution behavior on a column.
Table 1: Exemplary TLC and Column Chromatography Parameters for Substituted Pyrrolidines.
| Compound Structure | Stationary Phase | Mobile Phase (Eluent) | TLC Rf Value | Visualization Method | Reference |
| Substituted Pyrrolidine | Silica Gel | 40% Ethyl Acetate in Hexanes | 0.5 | Not Specified | [6] |
| Tricyclic Amines | Silica Gel | Dichloromethane/Methanol with added base (e.g., triethylamine) | Not Specified | Not Specified | [5] |
| Substituted Pyrrolidine | Silica Gel | Diethyl ether: Isopropyl alcohol: Hexane (1:1:8) | 0.70 | Not Specified | [7] |
| Amide product | Silica Gel | 1% to 5% Ethyl Acetate in Dichloromethane with 2% Triethylamine | 0.50 | Not Specified | [8] |
Note: The optimal mobile phase for this compound should be determined experimentally, starting with solvent systems similar to those listed above.
Experimental Protocols
Materials and Equipment
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)[2] or amine-functionalized silica gel.[5]
-
Mobile Phase: HPLC-grade solvents such as n-hexane, ethyl acetate, dichloromethane, methanol, and triethylamine.[5][9]
-
Crude Sample: this compound.
-
Glass chromatography column.
-
Thin Layer Chromatography (TLC) plates (silica gel coated).
-
TLC developing chamber.
-
UV lamp (254 nm and/or 365 nm).[10]
-
TLC staining reagents (e.g., potassium permanganate, ninhydrin, or phosphomolybdic acid solution).[11][12]
-
Fraction collector or test tubes.
-
Rotary evaporator.
Thin Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to determine the optimal mobile phase using TLC.[13]
-
Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a test mobile phase (e.g., a mixture of hexanes and ethyl acetate with 0.5-1% triethylamine).[13] The triethylamine is added to prevent streaking, which is common with amines on silica gel.[13]
-
Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp.[10] If the compound is not UV-active or for better visualization, use a chemical stain.[11]
-
Optimization: The ideal mobile phase should provide a retention factor (Rf) for the desired compound in the range of 0.2-0.4 to ensure good separation on the column.[13] Adjust the polarity of the mobile phase by varying the ratio of the solvents to achieve the target Rf.
Column Chromatography Protocol
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[15]
-
Add a protective layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.[9]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column bed.[9] This method is preferred for samples that are not very soluble in the mobile phase.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution by opening the stopcock and collecting fractions. The flow rate can be controlled by gravity or by applying positive pressure (flash chromatography).[2]
-
If necessary, a solvent gradient can be used, gradually increasing the polarity of the mobile phase to elute more polar compounds.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Troubleshooting
-
Product elutes with non-polar impurities: The compound may be too lipophilic. Consider using a less polar solvent system or switching to reversed-phase chromatography.[9]
-
Streaking on TLC or poor separation on the column: This is common for amines due to interaction with acidic silica. Add a small amount of triethylamine (0.5-2%) or ammonia to the mobile phase.[5] Alternatively, use a less acidic stationary phase like alumina or an amine-functionalized silica column.[5][16]
-
Product does not elute: The mobile phase is not polar enough. Gradually increase the polarity of the eluent.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. This compound | 108963-20-8 | Benchchem [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. longdom.org [longdom.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. VanVeller Lab Resources [group.chem.iastate.edu]
- 14. TLC stains [reachdevices.com]
- 15. orgsyn.org [orgsyn.org]
- 16. teledyneisco.com [teledyneisco.com]
Application Notes and Protocols for the Analytical Characterization of N,1-dibenzylpyrrolidin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,1-dibenzylpyrrolidin-3-amine is a disubstituted pyrrolidine derivative. As a member of the pyrrolidine class, a common scaffold in medicinal chemistry, its proper characterization is crucial for its use in research and drug development. These application notes provide detailed protocols for the analytical characterization of this compound using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence of key functional groups and the overall connectivity of the molecule.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the chemical shifts to the solvent peak or TMS.
-
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzyl CH₂ (N1) | ~3.6 (s, 2H) | ~60 |
| Benzyl CH₂ (N-amine) | ~3.8 (s, 2H) | ~54 |
| Pyrrolidine CH (C3) | ~3.0-3.2 (m, 1H) | ~55 |
| Pyrrolidine CH₂ (C2, C5) | ~2.5-2.9 (m, 4H) | ~50-58 |
| Pyrrolidine CH₂ (C4) | ~1.8-2.2 (m, 2H) | ~30-35 |
| Aromatic CH (10H) | ~7.2-7.4 (m, 10H) | ~127-129 |
| Aromatic C (ipso) | - | ~138-140 |
| NH (amine) | ~1.5-2.5 (br s, 1H) | - |
Workflow Diagram
Application Notes and Protocols: N,1-dibenzylpyrrolidin-3-amine as a Versatile Intermediate in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N,1-dibenzylpyrrolidin-3-amine is a valuable chemical intermediate, particularly in the construction of molecules targeting G-protein coupled receptors (GPCRs). The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent structural motif in a wide array of biologically active compounds.[1] Its non-planar, three-dimensional structure allows for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This makes the 3-aminopyrrolidine core, as found in this compound, a key building block in medicinal chemistry.
One of the most significant applications of this scaffold is in the development of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in various physiological and pathological processes, including pain, inflammation, depression, and chemotherapy-induced nausea and vomiting.[2][3][4] Consequently, NK1 receptor antagonists are a promising class of therapeutic agents.[2][4][5]
These application notes provide a representative protocol for the utilization of this compound as an intermediate in the synthesis of a potential NK1 receptor antagonist through an N-acylation reaction.
Experimental Protocols
Protocol 1: N-Acylation of this compound with 2-(3,5-bis(trifluoromethyl)phenyl)acetyl chloride
This protocol details the synthesis of N-(1-benzylpyrrolidin-3-yl)-N-benzyl-2-(3,5-bis(trifluoromethyl)phenyl)acetamide, a key intermediate in the development of non-peptide NK1 receptor antagonists. The 3,5-bis(trifluoromethyl)phenyl moiety is a common feature in potent NK1 receptor antagonists.
Materials:
-
This compound
-
2-(3,5-bis(trifluoromethyl)phenyl)acetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-(3,5-bis(trifluoromethyl)phenyl)acetyl chloride (1.1 eq) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-(1-benzylpyrrolidin-3-yl)-N-benzyl-2-(3,5-bis(trifluoromethyl)phenyl)acetamide.
Data Presentation
Table 1: Quantitative Data for the N-Acylation of this compound
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (3.75 mmol) |
| 2-(3,5-bis(trifluoromethyl)phenyl)acetyl chloride | 1.28 g (4.13 mmol) |
| Triethylamine | 0.76 g (7.50 mmol) |
| Solvent | |
| Dichloromethane (DCM) | 20 mL |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 14 hours |
| Product | |
| Product Name | N-(1-benzylpyrrolidin-3-yl)-N-benzyl-2-(3,5-bis(trifluoromethyl)phenyl)acetamide |
| Theoretical Yield | 2.01 g |
| Actual Yield | 1.75 g |
| Yield (%) | 87% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the N-acylation reaction.
Signaling Pathway of NK1 Receptor and Antagonism
The synthesized molecule is designed to act as an antagonist at the NK1 receptor. The endogenous ligand for this receptor is Substance P. Binding of Substance P to the NK1 receptor, a Gq-protein coupled receptor, initiates a signaling cascade leading to various physiological effects. An antagonist will competitively block this binding, thereby inhibiting the downstream signaling.
Caption: NK1 receptor signaling and antagonist-mediated inhibition.
References
- 1. This compound | 108963-20-8 | Benchchem [benchchem.com]
- 2. Design and synthesis of potential dual NK(1)/NK(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synthesis of 3-Amino-1-benzylpyrrolidine Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 3-amino-1-benzylpyrrolidine derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. These compounds are integral to the development of various therapeutic agents, including inhibitors of the Abl and PI3K signaling pathways and CCR2 antagonists.[1][2] This note outlines two primary synthetic routes: reductive amination and the reduction of a dione precursor, presenting quantitative data in a structured format and detailed experimental methodologies.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the quantitative data for the two primary synthetic methods described, allowing for easy comparison of their key parameters and outcomes.
| Parameter | Method 1: Reductive Amination of 1-benzylpyrrolidin-3-one | Method 2: Reduction of 3-amino-1-benzylpyrrolidine-2,5-dione |
| Starting Material | 1-benzylpyrrolidin-3-one | 3-amino-1-benzylpyrrolidine-2,5-dione |
| Primary Reagent | Amine (e.g., Ammonia) | Lithium aluminum hydride (LiAlH₄) |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) | Lithium aluminum hydride (LiAlH₄) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature | Reflux |
| Reaction Time | 24 hours | 20 hours |
| Typical Yield | High | Not explicitly stated, but effective |
| Key Advantage | Milder reaction conditions, high functional group tolerance.[3][4] | Direct conversion of the dione to the amine. |
Experimental Protocols
Method 1: Reductive Amination of 1-benzylpyrrolidin-3-one
This protocol describes the synthesis of a 3-amino-1-benzylpyrrolidine derivative via a one-pot reductive amination procedure using sodium triacetoxyborohydride. This method is favored for its mild conditions and broad substrate scope.[5]
Materials:
-
1-benzylpyrrolidin-3-one
-
Amine (e.g., ammonium acetate for the primary amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
To a stirred solution of 1-benzylpyrrolidin-3-one (1.0 equivalent) and the desired amine or ammonium acetate (1.1-1.5 equivalents) in dichloromethane (0.2 M) at 0 °C under a nitrogen atmosphere, slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-1-benzylpyrrolidine derivative.
Method 2: Reduction of 3-amino-1-benzylpyrrolidine-2,5-dione
This protocol details the synthesis of 3-amino-1-benzylpyrrolidine by the reduction of 3-amino-1-benzylpyrrolidine-2,5-dione using lithium aluminum hydride (LiAlH₄), a potent reducing agent.[6]
Materials:
-
3-amino-1-benzylpyrrolidine-2,5-dione (0.4 mol)
-
Lithium aluminum hydride (LiAlH₄) (0.9 mol)
-
Anhydrous tetrahydrofuran (THF) (500 ml)
-
Nitrogen atmosphere apparatus
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
In a dry flask under a nitrogen atmosphere, suspend lithium aluminum hydride (34 g, 0.9 mol) in anhydrous tetrahydrofuran (500 ml).
-
To this suspension, add 3-amino-1-benzylpyrrolidine-2,5-dione (80.8 g, 0.4 mol) dropwise.
-
Once the addition is complete, heat the mixture to reflux for 20 hours.
-
After the reflux period, cool the reaction mixture and carefully quench the excess lithium aluminum hydride by the dropwise addition of water, followed by a sodium hydroxide solution.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure to yield the crude 3-amino-1-benzylpyrrolidine. Further purification can be achieved through distillation or chromatography if necessary.
Visualizations
Experimental Workflow for Reductive Amination
Caption: General workflow for the reductive amination synthesis.
Signaling Pathway Inhibition by 3-Aminopyrrolidine Derivatives
3-Aminopyrrolidine derivatives have been identified as dual inhibitors of Abl and PI3K, key kinases in signaling pathways that promote cell survival and proliferation, particularly in cancers like Chronic Myeloid Leukemia (CML).[1][7] The Bcr-Abl fusion protein activates the PI3K/Akt pathway, leading to increased cell survival and resistance to apoptosis.[8]
Caption: Inhibition of Bcr-Abl and PI3K/Akt pathway by derivatives.
References
- 1. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. prepchem.com [prepchem.com]
- 7. The Superior Cytotoxicity of Dual Targeting of BCR/ABL and PI3K in K562 Cells: Proposing a Novel Therapeutic Potential for the Treatment of CML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bcr-Abl-mediated redox regulation of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N,1-dibenzylpyrrolidin-3-amine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,1-dibenzylpyrrolidin-3-amine is a synthetic organic compound featuring a pyrrolidine core, a structure of significant interest in medicinal chemistry. The pyrrolidine ring is a "privileged scaffold," appearing in numerous natural products and FDA-approved drugs, valued for its three-dimensional structure that allows for precise orientation of substituents to interact with biological targets. While this compound itself is not extensively studied, its structural motifs—the N-benzyl group and the 3-aminopyrrolidine core—are present in compounds with notable biological activities. This document outlines potential applications of this compound as a scaffold for designing novel therapeutic agents, drawing upon data from structurally related molecules. The primary hypothetical applications explored herein are in the development of antipsychotic and antimicrobial agents.
Application I: Antipsychotic Agents
Rationale
Derivatives of N-benzylpyrrolidine have shown potent antagonism at the dopamine D2 receptor, a key target for antipsychotic drugs. For instance, a series of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides demonstrated high affinity for D2 receptors, with IC50 values in the low nanomolar range.[1] This suggests that the this compound scaffold could be a valuable starting point for the design of novel D2 receptor antagonists for the treatment of psychosis. The dibenzyl substitution may influence receptor affinity and selectivity, as well as pharmacokinetic properties.
Quantitative Data from Analogous Compounds
The following table summarizes the in vitro binding affinities of N-benzylpyrrolidine derivatives at the dopamine D2 receptor. This data is provided as a reference for the potential potency that could be achieved with derivatives of this compound.
| Compound Class | Analog Structure Example | Target | Assay Type | IC50 (nM) | Reference |
| (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]salicylamides | 5,6-dimethoxy substituted salicylamide derivative | Dopamine D2 Receptor | [3H]spiperone binding | ~1 | [1] |
| (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides | 2,3-dimethoxy substituted benzamide derivative | Dopamine D2 Receptor | [3H]spiperone binding | ~1 | [1] |
| N-benzyl analogue of Eticlopride | N-benzyl-5-chloro-3-ethyl-6-hydroxy-2-methoxybenzamide | Dopamine D2 Receptor | Radioligand binding assay | 1800-fold decrease vs Eticlopride | [2] |
Application II: Antimicrobial Agents
Rationale
The pyrrolidine scaffold is a common feature in various antibacterial and antifungal agents.[3] Specifically, N-benzyl-3-sulfonamidopyrrolidines have been identified as a novel class of bacterial DNA gyrase inhibitors, demonstrating activity against Gram-negative bacteria such as Escherichia coli.[4][5] The this compound structure shares the core N-benzyl-3-aminopyrrolidine moiety, suggesting that its derivatives could be explored for antimicrobial properties by targeting essential bacterial enzymes.
Quantitative Data from Analogous Compounds
The following table presents the antimicrobial activity and enzyme inhibition data for N-benzyl-3-sulfonamidopyrrolidine analogs. This serves as a benchmark for the potential efficacy of novel antimicrobial agents derived from this compound.
| Compound Class | Analog Structure Example | Target Organism/Enzyme | Assay Type | MIC (µM) | IC50 (µM) | Reference |
| N-Benzyl-3-sulfonamidopyrrolidines | Gyramide A (R-enantiomer) | E. coli BW25113 ΔtolC | Broth Microdilution | 10 | - | [4][6] |
| N-Benzyl-3-sulfonamidopyrrolidines | Gyramide A (R-enantiomer) | E. coli DNA Gyrase | In vitro supercoiling assay | - | 3.3 ± 1.0 | [4] |
| N-Benzyl-3-sulfonamidopyrrolidines | Gyramide B | E. coli DNA Gyrase | In vitro supercoiling assay | - | 0.7 ± 0.2 | [4] |
| N-Benzyl-3-sulfonamidopyrrolidines | Gyramide C | E. coli DNA Gyrase | In vitro supercoiling assay | - | 1.1 ± 0.2 | [4] |
Experimental Protocols
Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Materials:
-
Membrane Preparation: Crude membrane preparations from cell lines stably expressing human recombinant dopamine D2 receptors (e.g., HEK293-rD2).
-
Radioligand: [3H]Spiperone (a high-affinity D2 antagonist).
-
Non-specific Binding Determinant: 10 µM (+)-Butaclamol or Haloperidol.[7][8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[7]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[7]
-
96-well microplates.
-
Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[9]
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the this compound derivatives in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:[9]
-
Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [3H]Spiperone (at a concentration close to its Kd, e.g., 0.1-0.5 nM).
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of 10 µM (+)-Butaclamol, and 50 µL of [3H]Spiperone.
-
Competitive Binding: 150 µL of membrane preparation, 50 µL of the test compound dilution, and 50 µL of [3H]Spiperone.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[9]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters four times with ice-cold wash buffer.[9]
-
Drying: Dry the filters for 30 minutes at 50°C.[9]
-
Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Amphetamine-Induced Hyperactivity Model
This protocol is used to assess the potential antipsychotic efficacy of a test compound by measuring its ability to reverse amphetamine-induced hyperlocomotion in rodents, a model for psychosis.[10]
Materials:
-
Male rats (e.g., Sprague-Dawley or Wistar) or mice.
-
Locomotor activity chambers equipped with infrared beams.[11]
-
d-Amphetamine sulfate.
-
Test compound (this compound derivative).
-
Vehicle (e.g., saline, DMSO/saline).
-
Syringes and needles for intraperitoneal (i.p.) injections.
Procedure:
-
Acclimation: Habituate the animals to the locomotor activity chambers for 30-60 minutes for at least 3 consecutive days prior to the test day.[11]
-
Baseline Activity: On the test day, place the animals individually into the chambers and record their baseline locomotor activity for 30 minutes.[11]
-
Compound Administration: Administer the test compound or vehicle (i.p.) at the desired dose(s).
-
Pre-treatment Period: Return the animals to their home cages or keep them in the activity chambers for a pre-treatment period (e.g., 30-60 minutes, depending on the expected pharmacokinetics of the test compound).
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 0.5-2.0 mg/kg, i.p.) to all animals.[10][12]
-
Post-injection Recording: Immediately place the animals back into the locomotor activity chambers and record their activity for the next 60-90 minutes.[11]
-
Data Analysis:
-
Quantify locomotor activity by counting the number of beam breaks (ambulatory counts) in 5-minute intervals.
-
Compare the total locomotor activity post-amphetamine injection between the vehicle-treated group and the test compound-treated groups.
-
A statistically significant reduction in amphetamine-induced hyperactivity by the test compound suggests potential antipsychotic activity.
-
Protocol 3: In Vitro Broth Microdilution Antimicrobial Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[13]
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microtiter plates.
-
Test compound stock solution (e.g., in DMSO).
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in sterile broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).[13]
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[13]
-
-
Compound Dilution in Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the 2x final concentration of the test compound stock solution to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the 10th column. Discard the final 100 µL from the 10th column.[14]
-
-
Controls:
-
Growth Control (Negative Control): Column 11 receives 100 µL of broth and 100 µL of the diluted inoculum.
-
Sterility Control: Column 12 receives 200 µL of sterile broth only.
-
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours (for bacteria) or as required for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure absorbance.
Mandatory Visualizations
Signaling Pathway
Caption: Hypothesized D2 Receptor Antagonism Pathway.
Experimental Workflows
References
- 1. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Benzyl-3-sulfonamidopyrrolidines are a New Class of Bacterial DNA Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 11. b-neuro.com [b-neuro.com]
- 12. jneurosci.org [jneurosci.org]
- 13. benchchem.com [benchchem.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for N,1-dibenzylpyrrolidin-3-amine as a CNS Drug Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential applications, and evaluation protocols for N,1-dibenzylpyrrolidin-3-amine and its analogs as a promising scaffold for the development of Central Nervous System (CNS) active agents. The pyrrolidine moiety is a well-established pharmacophore in medicinal chemistry, known for its presence in a multitude of biologically active compounds.[1] The strategic incorporation of benzyl groups at the N1 and 3-amino positions offers a versatile platform for tuning physicochemical properties and target engagement within the CNS.
Rationale for this compound in CNS Drug Discovery
The this compound scaffold presents several advantageous features for CNS drug development:
-
Blood-Brain Barrier (BBB) Penetration: The lipophilic character imparted by the two benzyl groups can facilitate passage across the BBB, a critical prerequisite for CNS-targeting drugs.
-
Structural Rigidity and Conformational Control: The pyrrolidine ring provides a degree of conformational constraint, which can lead to higher binding affinity and selectivity for specific CNS targets.
-
Versatility for Analogue Synthesis: The primary and secondary amine functionalities serve as convenient handles for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
-
Established Precedent: Derivatives of 3-aminopyrrolidine have been investigated as intermediates for antipsychotic agents, suggesting the therapeutic potential of this chemical class.
Synthesis Protocols
A plausible and efficient method for the synthesis of this compound is via a two-step process starting from a commercially available precursor.
Protocol for the Synthesis of 1-benzylpyrrolidin-3-amine
This initial step involves the benzylation of the pyrrolidine nitrogen.
Materials:
-
3-aminopyrrolidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-aminopyrrolidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 1-benzylpyrrolidin-3-amine.
Protocol for the Synthesis of this compound via Reductive Amination
This final step introduces the second benzyl group onto the 3-amino position. Reductive amination is a widely used and effective method for the formation of C-N bonds.
Materials:
-
1-benzylpyrrolidin-3-amine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-benzylpyrrolidin-3-amine (1.0 eq) and benzaldehyde (1.1 eq) in dichloroethane.
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloroethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
In Vitro and In Vivo Evaluation Strategy
A hierarchical screening approach is recommended to efficiently evaluate the potential of this compound analogs as CNS drug candidates.
Diagram of the Drug Discovery Workflow:
Caption: A typical workflow for the discovery and development of CNS drugs.
In Vitro Experimental Protocols
Objective: To determine the binding affinity of test compounds for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
Materials:
-
Cell membranes expressing human SERT, NET, or DAT
-
Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT)
-
Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well filter plates
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
In a 96-well plate, combine cell membranes, radioligand, and either vehicle (for total binding), non-specific inhibitor (for non-specific binding), or test compound at various concentrations.
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ values (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the concentration-response curves.
-
Calculate the Ki values (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To functionally assess the inhibitory potency of test compounds on SERT, NET, and DAT.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT
-
Radiolabeled neurotransmitters: [³H]serotonin, [³H]norepinephrine, or [³H]dopamine
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding the radiolabeled neurotransmitter and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Determine the IC₅₀ values by analyzing the concentration-dependent inhibition of neurotransmitter uptake.
In Vivo Experimental Protocols
Objective: To evaluate the potential antidepressant-like effects of test compounds.
Materials:
-
Male C57BL/6 mice
-
Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm
-
Test compound and vehicle
-
Video recording and analysis software
Procedure:
-
Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30-60 minutes).
-
Individually place each mouse in the glass cylinder filled with water for a 6-minute session.
-
Record the behavior of the mice.
-
Score the duration of immobility during the last 4 minutes of the test. A mouse is considered immobile when it floats motionless or makes only small movements necessary to keep its head above water.
-
A significant reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Quantitative Data and Structure-Activity Relationships (SAR)
While specific data for this compound is not publicly available, research on closely related analogs, specifically N-benzyl-N-(pyrrolidin-3-yl)carboxamides, provides valuable insights into the potential of this scaffold as dual serotonin and noradrenaline reuptake inhibitors.
Table 1: In Vitro Activity of N-Benzyl-N-(pyrrolidin-3-yl)carboxamide Analogs
| Compound | R | 5-HT Reuptake IC₅₀ (nM) | NA Reuptake IC₅₀ (nM) |
| 1 | H | >10000 | >10000 |
| 2 | Me | 280 | 1200 |
| 3 | Et | 89 | 380 |
| 4 | n-Pr | 45 | 190 |
| 5 | i-Pr | 110 | 450 |
| 6 | c-Pr | 60 | 250 |
| 7 | Ph | 15 | 80 |
| 8 | 4-F-Ph | 12 | 55 |
| 9 | 2-thienyl | 25 | 110 |
| 18 | 3,4-di-Cl-Ph | 5 | 20 |
Data adapted from Bioorganic & Medicinal Chemistry Letters, 18(15), 4308-4311 (2008).
SAR Insights:
-
The unsubstituted carboxamide (Compound 1) is inactive, highlighting the importance of the substituent on the carboxamide nitrogen.
-
Increasing the alkyl chain length from methyl to n-propyl (Compounds 2-4) generally improves potency for both SERT and NET.
-
Aromatic substituents (Compounds 7-9 and 18) are well-tolerated and can lead to high potency.
-
The 3,4-dichlorophenyl analog (Compound 18) demonstrated the most potent dual inhibitory activity in this series.
Diagram of the Putative Signaling Pathway:
Caption: Inhibition of serotonin and norepinephrine reuptake by this compound analogs.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel CNS-active compounds. The synthetic accessibility and the potential for dual inhibition of serotonin and norepinephrine reuptake, as suggested by data from close analogs, warrant further investigation. The protocols and strategies outlined in these application notes provide a framework for researchers to synthesize, evaluate, and optimize this class of compounds for potential therapeutic applications in CNS disorders such as depression and anxiety. Future work should focus on the synthesis of a focused library of analogs and their comprehensive pharmacological characterization to fully elucidate the potential of this scaffold.
References
Application Notes and Protocols for N,1-dibenzylpyrrolidin-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro and in vivo studies of N,1-dibenzylpyrrolidin-3-amine analogs, focusing on their potential as dopamine D4 receptor antagonists and anticonvulsant agents. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these compounds.
Data Presentation
The following tables summarize the quantitative data from structure-activity relationship (SAR) studies of this compound analogs.
Table 1: In Vitro Affinity of N-(1-Benzylpyrrolidin-3-yl)arylbenzamide Analogs for Human Dopamine D4 and D2 Receptors
| Compound ID | Ar-group | hD4 Ki (nM) | hD2 Ki (nM) | Selectivity (D2/D4) |
| 8a | Phenyl | 25 | 1100 | 44 |
| 8b | 4-Methylphenyl | 11 | 1200 | 109 |
| 8c | 4-Methoxyphenyl | 18 | 2000 | 111 |
| 8d | 4-Chlorophenyl | 10 | 1300 | 130 |
| 8e | 4-Fluorophenyl | 11 | 1500 | 136 |
| 8f | 3-Chlorophenyl | 15 | 1800 | 120 |
| 8g | 3-Methoxyphenyl | 22 | 2500 | 114 |
| 8h | 2-Chlorophenyl | 150 | >10000 | >67 |
| 8i | 2-Methoxyphenyl | 300 | >10000 | >33 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 14(19), 4847-50.[1]
Table 2: In Vivo Anticonvulsant Activity of Alaninamide Derivatives of 1-Phenylpyrrolidin-3-amine
| Compound ID | R | MES (% protection at 100 mg/kg) | 6 Hz (% protection at 100 mg/kg) |
| 47 | 3-Cl | 25 | 50 |
| 48 | 3-CF3 | 25 | 50 |
Data extracted from International Journal of Molecular Sciences, 23(21), 13488.
Experimental Protocols
In Vitro Assay: Dopamine D4 Receptor Antagonist Activity (cAMP Assay)
This protocol describes a cell-based assay to determine the antagonist activity of test compounds at the human dopamine D4 receptor by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4 receptor (CHO-D4R).
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Dopamine (agonist).
-
Forskolin (adenylyl cyclase activator).
-
Test compounds (this compound analogs).
-
cAMP assay kit (e.g., HTRF, TR-FRET, or ELISA-based).
-
384-well white microplates.
-
Multichannel pipette and plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture: Maintain CHO-D4R cells in a humidified incubator at 37°C with 5% CO2. Passage the cells every 2-3 days to maintain sub-confluent cultures.
-
Cell Plating: Seed the CHO-D4R cells into 384-well white microplates at a density of 5,000-10,000 cells per well. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Also, prepare a stock solution of dopamine.
-
Antagonist Assay: a. Carefully remove the culture medium from the wells. b. Add 10 µL of the diluted test compounds to the respective wells. c. Add 10 µL of dopamine at a concentration that elicits a submaximal response (EC80) to all wells except the basal control wells. d. Incubate the plate at room temperature for 30 minutes.
-
cAMP Measurement: a. Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: a. Calculate the percent inhibition of the dopamine-induced cAMP response for each concentration of the test compound. b. Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value. A known D4 antagonist, such as L-745,870, should be used as a positive control.[2]
In Vivo Assay: Maximal Electroshock (MES) Seizure Test
This protocol describes the MES test, a widely used animal model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
Materials:
-
Male Swiss albino mice (20-25 g).
-
Corneal electrodes.
-
An electroshock apparatus.
-
0.5% carboxymethylcellulose (CMC) solution in saline.
-
Test compounds.
-
Positive control (e.g., phenytoin).
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds, vehicle (0.5% CMC), or positive control intraperitoneally (i.p.) or orally (p.o.).
-
MES Induction: At the time of peak effect of the drug (e.g., 30-60 minutes post-i.p. administration), apply a drop of saline to the eyes of the mouse to ensure good electrical contact.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hind limb extension. The absence of this response is considered protection.
-
Data Analysis: Calculate the percentage of mice protected from tonic hind limb extension in each treatment group. Determine the median effective dose (ED50) for active compounds using probit analysis.
In Vivo Assay: 6 Hz Seizure Test
This protocol describes the 6 Hz seizure test, a model for therapy-resistant partial seizures.
Materials:
-
Male Swiss albino mice (20-25 g).
-
Corneal electrodes.
-
A constant-current electrical stimulator.
-
0.5% carboxymethylcellulose (CMC) solution in saline.
-
Test compounds.
-
Positive control (e.g., levetiracetam).
Procedure:
-
Animal Acclimatization and Compound Administration: Follow the same procedures as in the MES test.
-
Seizure Induction: At the time of peak drug effect, apply a drop of saline to the eyes of the mouse.
-
Deliver a constant current stimulus (e.g., 32 mA, 6 Hz for 3 seconds) through the corneal electrodes.
-
Observation: Observe the mice for the presence or absence of seizure activity, characterized by a "stunned" posture with Straub tail, forelimb clonus, and twitching of the vibrissae. The absence of this seizure behavior is considered protection.
-
Data Analysis: Calculate the percentage of mice protected in each treatment group and determine the ED50 for active compounds.
Visualizations
Caption: Dopamine D4 receptor antagonist signaling pathway.
Caption: Experimental workflow for the in vitro cAMP assay.
Caption: Experimental workflow for in vivo anticonvulsant assays.
References
Troubleshooting & Optimization
common side reactions in the synthesis of N,1-dibenzylpyrrolidin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,1-dibenzylpyrrolidin-3-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes: Reductive Amination and N-Benzylation.
Route 1: Reductive Amination of 1-Benzylpyrrolidin-3-one
Issue 1: Low Yield of this compound
Q: My reductive amination reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
A: Low yields in the reductive amination of 1-benzylpyrrolidin-3-one with benzylamine can arise from several factors. The most common issues are incomplete imine formation, undesired reduction of the starting ketone, and suboptimal reaction conditions.
-
Incomplete Imine Formation: The initial condensation of 1-benzylpyrrolidin-3-one and benzylamine to form the imine intermediate is a reversible reaction. The presence of water can shift the equilibrium back towards the starting materials.
-
Solution: To drive the reaction towards imine formation, it is advisable to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent such as molecular sieves.
-
-
Reduction of the Starting Ketone: A significant side reaction is the reduction of the ketone (1-benzylpyrrolidin-3-one) to the corresponding alcohol (1-benzylpyrrolidin-3-ol) by the reducing agent. This is more prevalent with strong reducing agents like sodium borohydride.
-
Solution: Employ a milder and more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (STAB) is a highly effective choice for this purpose.
-
-
Suboptimal pH: The rate of imine formation is pH-dependent. A slightly acidic medium (pH 4-6) is generally optimal to catalyze the condensation while avoiding significant protonation of the amine, which would render it non-nucleophilic.
-
Solution: The addition of a catalytic amount of a weak acid, such as acetic acid, can improve the reaction rate and yield.
-
Issue 2: Presence of 1-Benzylpyrrolidin-3-ol as a Major Byproduct
Q: I am observing a significant amount of 1-benzylpyrrolidin-3-ol in my reaction mixture. How can I minimize the formation of this byproduct?
A: The formation of 1-benzylpyrrolidin-3-ol is a clear indication that the reducing agent is reducing the starting ketone, 1-benzylpyrrolidin-3-one, faster than or concurrently with the iminium intermediate.
-
Choice of Reducing Agent: As mentioned previously, the choice of reducing agent is critical. Sodium borohydride (NaBH₄) can readily reduce ketones.
-
Solution: Switching to a more chemoselective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) will significantly minimize the reduction of the starting ketone.[1]
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reduction, favoring the iminium ion over the ketone.
-
Solution: Perform the reduction step at a lower temperature, for example, 0 °C to room temperature.
-
| Factor | Effect on 1-Benzylpyrrolidin-3-ol Formation | Recommended Action |
| Reducing Agent | Strong reducing agents (e.g., NaBH₄) increase alcohol formation. | Use a milder, more selective reducing agent (e.g., NaB(OAc)₃H). |
| Reaction Temperature | Higher temperatures can decrease selectivity. | Conduct the reduction at a lower temperature (0 °C to RT). |
| Order of Addition | Adding the reducing agent before imine formation is complete. | Allow sufficient time for imine formation before adding the reducing agent. |
Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
Route 2: N-Benzylation of 1-Benzylpyrrolidin-3-amine
Issue: Formation of a Quaternary Ammonium Salt Byproduct
Q: My N-benzylation reaction of 1-benzylpyrrolidin-3-amine is producing a significant amount of a polar, water-soluble byproduct, likely the quaternary ammonium salt. How can I prevent this over-alkylation?
A: Over-alkylation is a common side reaction when alkylating amines, leading to the formation of a quaternary ammonium salt. This occurs because the product, this compound (a tertiary amine), can still react with the benzylating agent.
-
Stoichiometry Control: Using an excess of the benzylating agent (e.g., benzyl bromide or benzyl chloride) will drive the reaction towards the quaternary salt.
-
Solution: Carefully control the stoichiometry, using no more than one equivalent of the benzylating agent. It can be beneficial to use a slight excess of the starting amine (1-benzylpyrrolidin-3-amine) to ensure the complete consumption of the benzylating agent.
-
-
Slow Addition of Alkylating Agent: Adding the benzylating agent all at once creates a high local concentration, increasing the likelihood of the product reacting further.
-
Solution: Add the benzylating agent slowly to the reaction mixture, for example, using a syringe pump. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant starting amine.
-
-
Reaction Temperature: Higher temperatures can promote over-alkylation.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often sufficient.
-
| Factor | Effect on Quaternary Salt Formation | Recommended Action |
| Stoichiometry | Excess benzylating agent increases over-alkylation. | Use a 1:1 ratio or a slight excess of the amine. |
| Rate of Addition | Rapid addition of benzylating agent promotes over-alkylation. | Add the benzylating agent slowly over time. |
| Temperature | Higher temperatures can increase the rate of over-alkylation. | Perform the reaction at a lower temperature (e.g., room temperature). |
Decision Tree for Minimizing Over-alkylation
Caption: Decision tree for minimizing over-alkylation during N-benzylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most common and practical synthetic routes are:
-
Reductive amination: Reacting 1-benzylpyrrolidin-3-one with benzylamine in the presence of a reducing agent.
-
Direct N-benzylation: Reacting 1-benzylpyrrolidin-3-amine with a benzylating agent such as benzyl bromide or benzyl chloride in the presence of a base.
Q2: How can I purify this compound from the reaction mixture?
A2: Purification is typically achieved by column chromatography on silica gel.[2] Given that the product is a tertiary amine, it is advisable to add a small amount of a base, such as triethylamine (1-2%), to the eluent to prevent the compound from streaking on the acidic silica gel.[3] Typical solvent systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol.[2][3]
Q3: What analytical techniques can be used to confirm the structure and purity of this compound?
A3: The structure and purity can be confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the connectivity of the atoms and the presence of the two distinct benzyl groups and the pyrrolidine ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This can be used to identify the functional groups present, although it is less definitive for this particular structure. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Q4: Are there any specific safety precautions I should take when synthesizing this compound?
A4: Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Benzylating agents like benzyl bromide are lachrymatory and should be handled with care. Reducing agents such as sodium borohydride and lithium aluminum hydride are flammable and react with water, so they should be handled in an anhydrous environment.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis of this compound from 1-benzylpyrrolidin-3-one and benzylamine using sodium triacetoxyborohydride.
Materials:
-
1-Benzylpyrrolidin-3-one
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid (glacial)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of 1-benzylpyrrolidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask is added benzylamine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
Sodium triacetoxyborohydride (STAB) (1.5 eq) is then added portion-wise to the stirred solution.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes containing 1% triethylamine) to afford this compound.
Protocol 2: Synthesis via N-Benzylation
This protocol describes the synthesis of this compound from 1-benzylpyrrolidin-3-amine and benzyl bromide.
Materials:
-
1-Benzylpyrrolidin-3-amine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a suspension of 1-benzylpyrrolidin-3-amine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile (ACN) in a round-bottom flask is added benzyl bromide (1.0 eq) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS until the starting amine is consumed (typically 4-8 hours).
-
Upon completion, the reaction mixture is filtered to remove the inorganic salts, and the filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and then brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes containing 1% triethylamine) to yield this compound.
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways and common side reactions.
References
Technical Support Center: Optimizing the Synthesis of N,1-dibenzylpyrrolidin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N,1-dibenzylpyrrolidin-3-amine.
Synthesis Overview
This compound can be efficiently synthesized through two primary routes:
-
Reductive Amination: This one-pot reaction involves the condensation of 1-benzylpyrrolidin-3-one with benzylamine to form an imine intermediate, which is subsequently reduced to the target amine.
-
N-benzylation: This method involves the direct alkylation of 1-benzylpyrrolidin-3-amine with a benzylating agent, such as benzyl bromide.
This guide will focus on the optimization of the reductive amination pathway, which is often preferred for its operational simplicity and avoidance of harsh alkylating agents.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via reductive amination.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the reductive amination of 1-benzylpyrrolidin-3-one can arise from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Flowchart:
Caption: Troubleshooting logic for low reaction yield.
A primary reason for low yield is inefficient imine formation. The equilibrium between the ketone and amine starting materials and the imine intermediate can be unfavorable.[1] To drive the reaction towards the imine, consider adding a dehydrating agent like molecular sieves.[1]
Another common issue is the choice and activity of the reducing agent. Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone, leading to the formation of 1-benzylpyrrolidin-3-ol as a byproduct and consequently lowering the yield of the desired amine.[1] A milder and more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is often preferred as it preferentially reduces the iminium ion over the ketone.[1][2][3]
Finally, the reaction conditions, particularly pH, play a crucial role. A mildly acidic environment (pH 5-6) is generally optimal for imine formation.[1]
Question: I am observing a significant amount of a byproduct with a similar polarity to my product. What could it be and how can I minimize its formation?
Answer: A common byproduct in this reaction is the starting material, 1-benzylpyrrolidin-3-one, or the alcohol resulting from its reduction, 1-benzylpyrrolidin-3-ol. If you are using a strong reducing agent, the formation of the alcohol is likely. Switching to a milder reducing agent like NaBH(OAc)₃ should minimize this.
Over-alkylation, leading to the formation of a tertiary amine, is a potential side reaction when using primary amines in reductive aminations.[1] However, in this specific synthesis, both the starting amine (benzylamine) and the product are secondary amines, so further alkylation to a quaternary ammonium salt is less likely under typical reductive amination conditions.
Question: The purification of the final product by column chromatography is challenging. What conditions do you recommend?
Answer: The basic nature of the amine product can lead to tailing on silica gel columns. To improve the separation, it is recommended to add a small amount of a basic modifier to the eluent, such as 0.5-2% triethylamine or ammonia in methanol. A typical mobile phase for the purification of this compound would be a gradient of ethyl acetate in hexanes with 1% triethylamine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: While both reductive amination and N-benzylation are viable, reductive amination is often preferred for its one-pot nature and the use of less hazardous reagents.
Q2: Which reducing agent is best for the reductive amination of 1-benzylpyrrolidin-3-one?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended due to its selectivity for reducing the iminium ion in the presence of the ketone starting material, which generally leads to higher yields and fewer byproducts.[2][3]
Q3: What is the optimal pH for this reductive amination?
A3: A mildly acidic pH of 5-6 is generally optimal to facilitate the formation of the imine intermediate without protonating the amine starting material to a non-nucleophilic state.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you should observe the consumption of the starting materials (1-benzylpyrrolidin-3-one and benzylamine) and the appearance of a new, less polar spot corresponding to the product.
Q5: What are the typical workup procedures for this reaction?
A5: A typical workup involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general procedure for the synthesis of this compound via reductive amination.
Reaction Workflow:
Caption: Experimental workflow for reductive amination.
Materials:
-
1-benzylpyrrolidin-3-one (1.0 eq)
-
Benzylamine (1.1 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
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Acetic acid (catalytic amount, e.g., 0.1 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
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Eluent for column chromatography (e.g., Ethyl acetate/Hexanes with 1% Triethylamine)
Procedure:
-
To a solution of 1-benzylpyrrolidin-3-one in DCE, add benzylamine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize the expected yield of this compound under various reaction conditions based on established principles of reductive amination.
Table 1: Effect of Reducing Agent on Yield
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH(OAc)₃ | DCE | 25 | 18 | 85 |
| 2 | NaBH₃CN | MeOH | 25 | 24 | 78 |
| 3 | NaBH₄ | MeOH | 25 | 12 | 45* |
*Significant formation of 1-benzylpyrrolidin-3-ol was observed.
Table 2: Optimization of Reaction Solvent with NaBH(OAc)₃
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCE | 25 | 18 | 85 |
| 2 | DCM | 25 | 18 | 82 |
| 3 | THF | 25 | 24 | 75 |
| 4 | Acetonitrile | 25 | 24 | 70 |
Table 3: Influence of Temperature on Yield
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH(OAc)₃ | DCE | 0 | 24 | 70 |
| 2 | NaBH(OAc)₃ | DCE | 25 | 18 | 85 |
| 3 | NaBH(OAc)₃ | DCE | 50 | 12 | 83 |
References
Technical Support Center: Purification of Dibenzylated Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of dibenzylated amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of dibenzylated amines?
The most prevalent impurities in the synthesis of dibenzylated amines include:
-
Mono-benzylated amine: This is often the major byproduct, resulting from incomplete reaction.
-
Unreacted starting primary amine: Residual starting material that did not undergo benzylation.
-
Over-alkylation products: In some cases, quaternary ammonium salts can form, particularly if the reaction conditions are not carefully controlled.
-
Benzyl alcohol and benzaldehyde: These can arise from the decomposition or side reactions of the benzylating agent (e.g., benzyl bromide or benzyl chloride).
-
Solvent and reagent residues: Residual solvents, bases (like triethylamine or potassium carbonate), and phase-transfer catalysts used in the synthesis.
Q2: How can I effectively monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification of dibenzylated amines.
-
Stationary Phase: Silica gel 60 F254 plates are commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically effective. The ratio can be adjusted to achieve good separation between the dibenzylated amine, mono-benzylated amine, and other impurities. For particularly stubborn separations, adding a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase can reduce tailing and improve resolution.[1]
-
Visualization: Dibenzylated amines, containing aromatic rings, are often UV active and can be visualized under a UV lamp at 254 nm.[2] Staining with ninhydrin can be used to specifically detect primary and secondary amines (which will appear as colored spots), while the tertiary dibenzylated amine will not react.[3] A general stain like potassium permanganate can also be used to visualize most organic compounds.
Q3: Which purification technique is most suitable for my dibenzylated amine?
The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the physical properties of your dibenzylated amine (e.g., solid or liquid, thermal stability).
-
Column Chromatography: This is a versatile technique for separating components of a mixture. For amines, which can interact strongly with acidic silica gel, modifications to the standard procedure are often necessary.[1]
-
Recrystallization: This is an excellent method for purifying solid dibenzylated amines. The key is to find a suitable solvent or solvent system.[4][5]
-
Acid-Base Extraction: This liquid-liquid extraction technique is highly effective for separating basic amines from neutral or acidic impurities.[6][7]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Product is streaking or tailing on the TLC and column. | The basic amine is interacting strongly with the acidic silica gel. | Add 0.5-1% triethylamine or ammonia to your eluent system to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase like basic alumina. |
| Poor separation between mono- and dibenzylated amine. | The polarity difference between the two compounds is small. | Use a shallow gradient elution, starting with a very non-polar mobile phase and gradually increasing the polarity. A longer column may also improve resolution. |
| Product is not eluting from the column. | The eluent is not polar enough, or the product is very strongly adsorbed to the silica. | Gradually increase the polarity of your mobile phase. If the product is still retained, consider flushing the column with a more polar solvent system, such as dichloromethane/methanol. |
| Co-elution of the product with an unknown impurity. | The impurity has a similar polarity to the product. | Try a different solvent system for your chromatography. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the elution order. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product "oils out" instead of forming crystals. | The solution is supersaturated, or the melting point of the compound is lower than the temperature of the solution. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent pair where the compound is less soluble can also help. |
| No crystals form upon cooling. | The solution is not saturated, or nucleation is inhibited. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If the solution is not saturated, evaporate some of the solvent and cool again. |
| Low recovery of the purified product. | Too much solvent was used for recrystallization, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored. | Colored impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product. |
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| An emulsion forms at the interface of the aqueous and organic layers. | The two layers are not separating cleanly, often due to vigorous shaking or the presence of surfactants. | Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. Alternatively, you can try filtering the mixture through a pad of celite. |
| Low recovery of the amine after extraction and basification. | The pH of the aqueous layer was not sufficiently acidic during the initial extraction, or not sufficiently basic during the final recovery step. The amine salt is partially soluble in the organic layer. | Use a pH meter or pH paper to ensure the aqueous layer is acidic (pH < 2) during the extraction of the amine into the aqueous phase, and basic (pH > 12) when regenerating the free amine. Perform multiple extractions with smaller volumes of the aqueous acid to ensure complete transfer of the amine salt. |
| The final product is wet. | Incomplete removal of water from the organic layer. | After back-extracting the free amine into an organic solvent, wash the organic layer with brine, and then dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate before evaporating the solvent. |
Data Presentation
The following table provides a qualitative comparison of the common purification techniques for dibenzylated amines. Quantitative data such as yield and purity are highly dependent on the specific compound and the nature and amount of impurities.
| Purification Method | Typical Purity Achieved | Typical Recovery | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-90% | High resolution for complex mixtures. | Can be time-consuming and requires large volumes of solvent. Potential for product loss on the column. |
| Recrystallization | >99% | 50-85% | Can yield very high purity material. Relatively simple and inexpensive. | Only applicable to solids. Finding a suitable solvent can be challenging. |
| Acid-Base Extraction | 90-98% | 80-95% | Excellent for removing neutral and acidic impurities. Fast and scalable. | Less effective for separating amines from other basic impurities. Requires the use of acids and bases. |
Experimental Protocols
Protocol 1: Purification of a Dibenzylated Amine by Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5% triethylamine to the eluent if streaking is observed. The ideal Rf value for the dibenzylated amine is around 0.2-0.3 for good separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack, ensuring there are no air bubbles. Add a thin layer of sand to the top of the silica gel.[1]
-
Sample Loading: Dissolve the crude dibenzylated amine in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture determined from your TLC analysis. Collect fractions and monitor their composition by TLC.
-
Gradient Elution (if necessary): If the impurities and the product have significantly different polarities, a step or gradient elution can be used. Gradually increase the proportion of the more polar solvent to elute the compounds in order of increasing polarity.
-
Isolation: Combine the fractions containing the pure dibenzylated amine and remove the solvent using a rotary evaporator.
Protocol 2: Purification of a Solid Dibenzylated Amine by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, isopropanol, ethyl acetate, and hexane, or a mixture of solvents (e.g., ethanol/water).[4][5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. Cooling the flask in an ice bath can further increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification of a Dibenzylated Amine by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as diethyl ether or dichloromethane.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. The dibenzylated amine will be protonated and move into the aqueous layer as the hydrochloride salt.[6][7]
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure all the amine is extracted.
-
Wash (Optional): The organic layer, which contains neutral and acidic impurities, can be washed with water and brine, then dried and concentrated to isolate those components if desired.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath and slowly add a concentrated aqueous base (e.g., 6 M NaOH) until the solution is strongly basic (pH > 12). The protonated amine will be neutralized, and the free dibenzylated amine will precipitate out or form an oily layer.
-
Back-Extraction: Add a fresh portion of organic solvent (e.g., diethyl ether) to the basic aqueous solution and shake to extract the free amine back into the organic layer.
-
Isolation: Separate the organic layer, wash it with brine, dry it over an anhydrous drying agent (e.g., Na2SO4), and remove the solvent by rotary evaporation to yield the purified dibenzylated amine.
Mandatory Visualization
Caption: A logical workflow for troubleshooting the purification of dibenzylated amines.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. community.wvu.edu [community.wvu.edu]
improving the stability of N,1-dibenzylpyrrolidin-3-amine in solution
Technical Support Center: N,1-dibenzylpyrrolidin-3-amine Stability
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a slight yellow discoloration after a short period. What could be the cause?
A1: Discoloration, particularly a shift towards yellow or brown, is often an indicator of oxidative degradation. Aromatic amines and benzyl groups are susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to light, atmospheric oxygen, and trace metal ions in the solvent or on glassware.
To mitigate this, we recommend the following:
-
Use High-Purity Solvents: Ensure your solvents are degassed and of high purity to minimize dissolved oxygen and metallic impurities.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[1]
-
Antioxidants: Consider the addition of antioxidants. The choice of antioxidant will depend on your specific experimental conditions and downstream applications.
Q2: I've observed a decrease in the concentration of this compound in my aqueous buffered solution over time. What are the likely degradation pathways?
A2: In aqueous solutions, the primary degradation pathways for amine-containing compounds are hydrolysis and oxidation.[2][3] For this compound, potential degradation could occur via:
-
Oxidation: The tertiary amine on the pyrrolidine ring and the secondary amine can be susceptible to oxidation, leading to N-oxide formation or other oxidative products. The benzylic positions are also prone to oxidation.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, if there are susceptible functional groups introduced during synthesis or as impurities, they could hydrolyze depending on the pH.[2][3]
-
pH-Dependent Degradation: The stability of amines in solution is often pH-dependent. Extreme pH values (either highly acidic or basic) can catalyze degradation reactions.[2][4]
A forced degradation study is recommended to identify the specific degradation products and pathways under your experimental conditions.[5][6][7]
Q3: What are the optimal storage conditions to ensure the long-term stability of this compound solutions?
A3: For optimal long-term stability, solutions of this compound should be stored under conditions that minimize exposure to factors that promote degradation. Based on general principles for stabilizing amine compounds, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Lowering the temperature slows down the rate of chemical degradation.[4] |
| Light Exposure | Store in amber vials or protect from light | Prevents photolytic degradation.[8] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon) | Minimizes oxidative degradation from atmospheric oxygen. |
| Solvent | High-purity, degassed, anhydrous solvent (if compatible with the experiment) | Reduces the presence of water for hydrolysis and dissolved oxygen for oxidation. |
| pH (for aqueous solutions) | Near-neutral pH (e.g., 6.5-7.5) | Avoids acid or base-catalyzed degradation. The optimal pH should be determined experimentally. |
Troubleshooting Guides
Problem: Unexpected peaks are appearing in my HPLC chromatogram when analyzing aged solutions of this compound.
Possible Cause 1: Oxidative Degradation
-
Troubleshooting Steps:
-
Prepare a fresh solution using a degassed solvent and sparge with nitrogen or argon.
-
Add a small amount of an antioxidant (e.g., BHT or Vitamin E, if compatible with your system) to a separate aliquot of the solution.
-
Analyze both the freshly prepared, inerted solution and the antioxidant-stabilized solution by HPLC.
-
If the new peaks are reduced or absent, oxidation is the likely cause. Implement the use of degassed solvents and an inert atmosphere for all future work.
-
Possible Cause 2: Hydrolytic Degradation
-
Troubleshooting Steps:
-
Determine the pH of your solution.
-
Prepare several small-scale solutions buffered at different pH values (e.g., pH 3, 5, 7, 9).
-
Incubate these solutions under the same conditions as your original experiment.
-
Analyze each solution by HPLC at various time points.
-
If the formation of the new peaks is pH-dependent, hydrolysis or pH-catalyzed degradation is occurring. Select the pH at which the compound is most stable for your future experiments.
-
Problem: I am observing poor recovery of this compound from my samples during analysis.
Possible Cause: Adsorption to Surfaces
-
Troubleshooting Steps:
-
Container Material: Amines can adsorb to acidic glass surfaces. Switch to polypropylene or silanized glass vials and observe if recovery improves.
-
HPLC Column Interaction: The amine groups can interact with residual silanols on silica-based HPLC columns.
-
Add a competing amine (e.g., triethylamine) to your mobile phase.
-
Use a column with end-capping or a different stationary phase.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.[5][6][7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).[8]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidation: Mix the stock solution with 3% H₂O₂.
-
Thermal Stress: Incubate the stock solution at 60°C.
-
Photolytic Stress: Expose the stock solution to a light source as per ICH Q1B guidelines.[8]
3. Sample Incubation and Analysis:
-
Incubate all stressed samples, along with an unstressed control, for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., HPLC-UV or LC-MS) to separate the parent compound from any degradation products.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
The conditions that cause significant degradation will indicate the compound's primary stability liabilities.
Protocol 2: pH-Dependent Stability Assessment
1. Buffer Preparation:
-
Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
2. Sample Preparation:
-
Spike the this compound stock solution into each buffer to achieve the desired final concentration.
3. Incubation:
-
Incubate the samples at a constant temperature (e.g., 25°C or 37°C).
4. Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples by HPLC to determine the remaining concentration of the parent compound.
5. Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the degradation rate constant (k) at each pH.
-
A plot of log(k) versus pH will reveal the pH-rate profile and the pH of maximum stability.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Scale-Up Synthesis of Pyrrolidine Derivatives
Welcome to the Technical Support Center for the Scale-Up Synthesis of Pyrrolidine Derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale synthesis of these vital heterocyclic compounds. Pyrrolidine rings are key structural motifs in numerous natural products and pharmaceuticals.[1][2] This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your synthetic strategies from the lab bench to pilot plant scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the pyrrolidine ring on a large scale?
A1: Several core strategies are employed for constructing the pyrrolidine skeleton, each with its own scalability considerations:
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[3+2] Dipolar Cycloaddition: This is a powerful method for forming the five-membered ring with high stereocontrol by reacting an azomethine ylide with an alkene or alkyne.[1][3] Its scalability can be challenged by the need for specific catalysts and control over side reactions.
-
Intramolecular Cyclization: This approach uses acyclic precursors, such as amino alcohols or ω-azido carboxylic acids, which cyclize to form the ring.[1][2] Methods like reductive amination and C-H amination are common, but reaction kinetics and catalyst turnover are critical at scale.[1]
-
Reductive Amination of 1,4-Dicarbonyl Compounds: A classic and robust method where a 1,4-dicarbonyl compound reacts with a primary amine, followed by reduction.[1] A key challenge at scale is preventing the competing Paal-Knorr side reaction, which forms a pyrrole instead of the desired pyrrolidine.[1]
-
"Borrowing Hydrogen" Methodology: An atom-efficient catalytic method that converts diols and primary amines into pyrrolidines.[1] Catalyst stability and cost can be significant factors in large-scale applications.
Q2: How can I control stereochemistry during a scale-up synthesis of a substituted pyrrolidine?
A2: Achieving high stereoselectivity is a critical challenge that often becomes more complex at scale.[4] Key strategies include:
-
Chiral Catalysts: Employing chiral metal complexes (e.g., based on Silver, Rhodium, or Iridium) or organocatalysts can effectively induce asymmetry.[1][4][5] However, catalyst loading, cost, and potential for metal leaching into the product are major scale-up concerns.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of the reaction.[1] This approach requires additional synthetic steps for attachment and removal, which adds to the cost and complexity of the overall process.
-
Reaction Conditions: Temperature, solvent, and reagent concentration can significantly influence diastereoselectivity.[1] Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, though this may also decrease the reaction rate.[1]
Q3: What are the primary challenges in purifying pyrrolidine derivatives at an industrial scale?
A3: Purification is often a bottleneck in large-scale synthesis. Common issues include:
-
Separating Structural Isomers: Diastereomers and regioisomers formed during the reaction can be difficult and costly to separate, often requiring extensive chromatography.[1]
-
Water Removal: Many pyrrolidine derivatives are hygroscopic. Achieving the required level of dryness on a large scale may necessitate techniques like azeotropic distillation.[1]
-
Removing Basic Impurities: Residual starting amines or other basic byproducts can be challenging to remove. Acid washes are often used to convert these impurities into water-soluble salts, which can then be extracted.[1]
-
Viscosity and Handling: Some reaction mixtures or crude products can be highly viscous, complicating transfers, filtration, and chromatographic purification.
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format to help you troubleshoot your scale-up synthesis.
Q4: My reaction yield is consistently low. What are the potential causes and solutions?
A4: Low yields are a common and costly problem in scale-up synthesis.[1] Consider the following factors:
| Potential Cause | Identification | Suggested Solutions |
| Competing Side Reactions | LC-MS or GC-MS analysis reveals significant byproducts (e.g., pyrrole from a reductive amination).[1] | Adjust Reaction Conditions: Modify temperature, pressure, or substrate concentration to favor the desired reaction pathway. For example, removing acid can suppress pyrrole formation in double reductive aminations.[1] |
| Inefficient Ring Closure | In-process monitoring (e.g., via HPLC) shows a buildup of the acyclic precursor and slow formation of the pyrrolidine product. | Optimize Catalyst/Reagent: Screen different catalysts or reagents that promote cyclization. For intramolecular cyclizations, a stronger base or a more active catalyst might be required. |
| Starting Material or Product Instability | Degradation products are observed in the crude reaction mixture. Starting materials may show impurities upon re-analysis. | Verify Starting Material Quality: Ensure the purity and stability of all reagents before starting the reaction. Modify Workup: Implement a milder workup procedure (e.g., lower temperature, pH control) to prevent product degradation. |
| Catalyst Deactivation | The reaction rate slows down over time or fails to go to completion. The catalyst may change color or physical appearance. | Identify and Remove Poisons: Ensure all reagents and solvents are free from potential catalyst poisons like sulfur or phosphorus compounds. Optimize Conditions: Operate within the catalyst's stable temperature and pressure range to prevent thermal degradation or sintering. Consider a catalyst regeneration step if applicable. |
Q5: I am observing poor regio- or diastereoselectivity in my [3+2] cycloaddition reaction. How can this be improved?
A5: Selectivity issues in cycloadditions are frequent when scaling up. The approach of the dipole and dipolarophile is sensitive to minor changes in the reaction environment.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
avoiding impurities in the synthesis of N,1-dibenzylpyrrolidin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of N,1-dibenzylpyrrolidin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct method for synthesizing this compound is the reductive amination of N-benzyl-3-pyrrolidinone with benzylamine. This reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.
Q2: What are the potential impurities I should be aware of in this synthesis?
A2: Several impurities can arise during the synthesis of this compound via reductive amination. These include:
-
Unreacted starting materials: Residual N-benzyl-3-pyrrolidinone and benzylamine.
-
Intermediate imine/enamine: The condensed product of the ketone and amine that has not been reduced.
-
Over-reduction products: Although less common with selective reducing agents, harsh conditions could potentially lead to the reduction of the benzyl groups.
-
Side-products from the reducing agent: Boron-containing by-products from borohydride reagents.
-
Solvent and reagent adducts: Impurities formed from reactions with the solvent or other reagents present.
Q3: Which reducing agents are recommended for this reaction?
A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent for this type of reductive amination. It is mild, selective for imines in the presence of ketones, and does not require strictly anhydrous conditions.[1] Another common reducing agent is sodium cyanoborohydride (NaBH₃CN), which is also effective but is toxic and can generate hydrogen cyanide under acidic conditions.[1][2] Catalytic hydrogenation (e.g., H₂/Pd) can also be employed.[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A simple TLC analysis can show the consumption of the starting materials (N-benzyl-3-pyrrolidinone and benzylamine) and the formation of the product. LC-MS is useful for confirming the mass of the desired product and detecting any major impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Materials | 1. Inefficient imine/iminium ion formation. 2. Deactivated reducing agent. 3. Insufficient reaction time or temperature. | 1. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Ensure the pH is not too low, as it can protonate the amine starting material, rendering it non-nucleophilic. 2. Use fresh, high-quality reducing agent. 3. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. A moderate increase in temperature (e.g., to 40-50 °C) may also improve the reaction rate. |
| Presence of a Significant Amount of Imine/Enamine Intermediate in the Final Product | 1. Incomplete reduction. 2. Insufficient amount of reducing agent. | 1. Add another portion of the reducing agent and allow the reaction to stir for an extended period. 2. Ensure that at least a stoichiometric amount of the reducing agent is used, typically 1.2-1.5 equivalents. |
| Formation of Unknown By-products | 1. Reaction temperature is too high, leading to side reactions. 2. Presence of reactive impurities in starting materials or solvents. | 1. Perform the reaction at room temperature or with gentle heating. 2. Use purified starting materials and anhydrous solvents. |
| Difficulties in Product Isolation and Purification | 1. Emulsion formation during aqueous work-up. 2. Co-elution of impurities during column chromatography. | 1. Add brine to the aqueous layer to break up emulsions. 2. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., hexane/ethyl acetate with a small amount of triethylamine to prevent streaking of the amine product on the silica gel) is recommended. |
Experimental Protocol: Reductive Amination of N-benzyl-3-pyrrolidinone
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
N-benzyl-3-pyrrolidinone
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
-
Triethylamine
Procedure:
-
To a solution of N-benzyl-3-pyrrolidinone (1.0 eq) in anhydrous dichloromethane (DCM), add benzylamine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane containing 0.5% triethylamine.
Quantitative Data
The following table provides representative data for the synthesis of this compound under different conditions. Please note that these are illustrative values and actual results may vary.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| NaBH(OAc)₃ | DCM | 25 | 16 | 85-95 | >98 |
| NaBH₃CN | Methanol | 25 | 24 | 70-85 | >95 |
| H₂/Pd (1 atm) | Ethanol | 25 | 12 | 80-90 | >97 |
Visualizations
Experimental Workflow
References
Technical Support Center: Method Development for the Enantiomeric Separation of Chiral Amines
Welcome to the Technical Support Center for the enantiomeric separation of chiral amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions. The enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles, making their separation and quantification critical in pharmaceutical development. This guide provides practical solutions and detailed protocols to enhance the efficiency of your enantiomeric separations.
Troubleshooting Guide
This section addresses specific problems you may encounter during the enantiomeric separation of chiral amines.
Question: Why am I observing poor peak shape (e.g., tailing or fronting) for my chiral amine analytes in HPLC or SFC?
Answer: Poor peak shape for chiral amines is a common issue, often stemming from interactions with the stationary phase or improper mobile phase composition. Here are the
optimizing mobile phase for HPLC analysis of N,1-dibenzylpyrrolidin-3-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of N,1-dibenzylpyrrolidin-3-amine. The content is tailored for researchers, scientists, and drug development professionals. While specific literature on this exact molecule is limited, the methodologies presented are based on established principles for analyzing structurally similar compounds, such as aromatic and tertiary amines.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the HPLC analysis of this compound?
The primary challenges stem from the compound's chemical properties. As a basic amine, it is prone to strong interactions with residual silanol groups on standard silica-based HPLC columns, which can lead to significant peak tailing.[1][4][5] Additionally, as a chiral compound, separating its enantiomers requires specialized chiral stationary phases or derivatization techniques.[6][7]
Q2: What is a good starting point for mobile phase composition in a reversed-phase HPLC method?
For a standard C18 column, a good starting point is a gradient elution using a mixture of acetonitrile (ACN) or methanol (MeOH) and a buffered aqueous phase. The aqueous phase should be buffered to control the ionization state of the analyte. A common starting point is a low pH mobile phase (e.g., pH < 3) to protonate the silanol groups and reduce secondary interactions.[4][8]
Q3: How does mobile phase pH affect the analysis of this compound?
The pH of the mobile phase is a critical parameter.[4]
-
Low pH (e.g., < 3): At low pH, the amine is protonated (positively charged), and the residual silanol groups on the column are also protonated (neutral). This minimizes the strong ionic interactions that cause peak tailing.[4][8]
-
High pH (e.g., > 8): At high pH, the amine is in its neutral form, which also minimizes ionic interactions with the now deprotonated (negatively charged) silanol groups. However, this approach requires a pH-stable column.[4][8]
Q4: When should I use a mobile phase additive like triethylamine (TEA)?
Mobile phase additives, or "competing bases," are often used to improve the peak shape of basic compounds.[2][4] Triethylamine (TEA) is a common choice. It is a small basic molecule that competes with the analyte for active silanol sites on the stationary phase, thereby masking these sites and reducing peak tailing.[4] A typical starting concentration for TEA is 0.1% (v/v) in the mobile phase.[1][4]
Q5: How can I separate the enantiomers of this compound?
Enantiomeric separation typically requires a chiral-specific approach. The most common methods include:
-
Direct Chiral HPLC: This involves using a Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are widely used and effective for a broad range of compounds.[6][7][9]
-
Pre-column Derivatization: This technique involves reacting the amine with a chiral derivatizing agent to form diastereomers.[6][10][11] These diastereomers can then be separated on a standard achiral column (e.g., C18). This is particularly useful if the compound lacks a strong UV chromophore.[10]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing)
Q: My chromatogram shows significant peak tailing for this compound. What are the causes and how can I fix it?
Peak tailing for basic amines is a common issue, primarily caused by secondary interactions between the protonated amine and ionized silanol groups on the silica packing material.[1][12]
Solutions:
-
Adjust Mobile Phase pH: Lower the pH of the aqueous mobile phase to below 3 using an acid like formic acid or phosphoric acid. This protonates the silanol groups, reducing their interaction with the positively charged analyte.[4]
-
Add a Competing Base: Introduce a mobile phase additive like triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1-0.5%.[4][10] These additives compete for the active silanol sites.
-
Use a Modern, High-Purity Column: Newer columns made with high-purity silica have fewer accessible silanol groups. End-capped columns or those with proprietary surface treatments (like charged surface hybrids) are designed to improve peak shape for basic compounds.[8][13]
-
Reduce Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.[12][14]
Issue 2: Poor Resolution or No Separation of Enantiomers
Q: I am using a chiral column, but the enantiomers are not separating. What should I do?
Poor chiral resolution can be due to several factors related to the mobile phase and column selection.
Solutions:
-
Optimize the Mobile Phase: Chiral separations are highly sensitive to the mobile phase composition. Systematically vary the ratio of the organic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., hexane) in normal-phase mode, or the organic modifier to the aqueous buffer in reversed-phase mode.
-
Try Different Organic Modifiers: The type of alcohol used as a modifier can have a significant impact. If ethanol doesn't provide separation, try isopropanol or other alcohols.
-
Use an Additive: For amine compounds, adding a small amount of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase can be crucial for achieving good peak shape and resolution on polysaccharide-based chiral columns.[10]
-
Screen Different Chiral Columns: Not all chiral stationary phases work for all compounds. If one column type (e.g., amylose-based) fails, try another (e.g., cellulose-based).[7][9]
Issue 3: Drifting or Inconsistent Retention Times
Q: The retention time for my analyte is shifting between injections. What could be the cause?
Retention time drift can invalidate quantitative results and indicates a lack of system stability.
Solutions:
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence.[14][15] This is especially important when using mobile phases with additives or buffers.
-
Check for Leaks: Inspect all fittings and connections for leaks, which can cause pressure fluctuations and affect flow rate.[15][16]
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to inconsistent flow and pressure.[12][15]
-
Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause retention times to drift.[15]
-
Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to the evaporation of the more volatile component. Prepare fresh mobile phase daily.[15]
Data Presentation
Table 1: Recommended Starting Mobile Phase Conditions for Similar Amine Compounds
| Parameter | Reversed-Phase | Chiral (Normal Phase) | Chiral (Reversed-Phase) |
| Column | C18, 5 µm, 4.6 x 150 mm | Chiralpak AD-H or Chiralcel OD-H | Chiralpak IA, IB, or IC |
| Mobile Phase A | 0.1% Formic Acid in Water | n-Hexane | 10 mM Ammonium Bicarbonate in Water |
| Mobile Phase B | Acetonitrile or Methanol | Ethanol or Isopropanol | Acetonitrile or Methanol |
| Additive | N/A | 0.1% Diethylamine (DEA) | N/A |
| Gradient/Isocratic | Gradient: 5-95% B over 15 min | Isocratic | Gradient: 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min | 0.8 - 1.0 mL/min |
| Detection | UV at 220-260 nm | UV at 220-260 nm | UV at 220-260 nm |
Note: These are starting points. Method optimization is required for specific applications.
Experimental Protocols
Protocol 1: Mobile Phase Preparation with Additives for Peak Shape Improvement
This protocol describes the preparation of a buffered mobile phase with triethylamine (TEA) to minimize peak tailing in reversed-phase HPLC.
-
Objective: To prepare 1 L of an aqueous mobile phase (e.g., 20 mM phosphate buffer, pH 3.0) with 0.1% TEA.
-
Materials:
-
HPLC-grade water
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Triethylamine (TEA), HPLC grade
-
0.45 µm filter
-
-
Procedure:
-
Weigh out the appropriate amount of KH₂PO₄ for a 20 mM solution (approx. 2.72 g) and dissolve it in ~950 mL of HPLC-grade water.
-
Adjust the pH to 3.0 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Add 1.0 mL of TEA to the buffer solution.
-
Bring the final volume to 1 L with HPLC-grade water.
-
Filter the entire mobile phase through a 0.45 µm filter to remove particulates.[1][12]
-
Degas the mobile phase using sonication or an inline degasser before use.[12][15]
-
Protocol 2: Pre-column Derivatization for Chiral Analysis
This protocol outlines a general procedure for derivatizing an amine with a chiral agent (e.g., Marfey's reagent, p-toluenesulfonyl chloride) to facilitate separation on an achiral column.[10]
-
Objective: To create diastereomers of this compound for chiral analysis.
-
Materials:
-
This compound sample
-
Chiral derivatizing agent (e.g., p-toluenesulfonyl chloride, PTSC)[10]
-
Aprotic solvent (e.g., acetonitrile, acetone)
-
Basic catalyst (e.g., triethylamine, sodium bicarbonate)
-
Quenching solution (e.g., water, dilute acid)
-
-
Procedure:
-
Dissolve a known amount of the amine sample in the aprotic solvent.
-
Add an excess of the basic catalyst to the solution.
-
Add a molar excess of the chiral derivatizing agent (PTSC) to the mixture.[10]
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific time (e.g., 30-60 minutes). Monitor reaction completion by TLC or a rapid HPLC scout run if possible.
-
Quench the reaction by adding the appropriate quenching solution.
-
The resulting solution containing the diastereomeric derivatives can be diluted and directly injected into the HPLC system equipped with a standard reversed-phase column.
-
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing of basic amine compounds.
Caption: Logical workflow for developing a chiral HPLC separation method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 108963-20-8 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sielc.com [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
N,1-dibenzylpyrrolidin-3-amine storage and handling guidelines
This technical support center provides essential information for the safe storage and handling of N,1-dibenzylpyrrolidin-3-amine, catering to researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to store it in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage, a temperature range of 2°C - 8°C is recommended.[2] The storage area should be secure and locked up.[1][3] It is also advisable to store the compound under an inert gas.[1]
Q2: What are the primary hazards associated with this compound?
A2: this compound is classified as a corrosive material that can cause severe skin burns and serious eye damage.[1][4][5] It may be harmful if swallowed and is toxic to aquatic life, with long-lasting effects.[4] All chemical products should be handled with the acknowledgment of having "unknown hazards and toxicity".[1]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, appropriate personal protective equipment is mandatory. This includes:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][2][3]
-
Skin Protection: Use compatible, chemical-resistant gloves and protective clothing to prevent skin contact.[1][2][3]
-
Respiratory Protection: If working in a poorly ventilated area or if vapors/mists are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Q4: What should I do in case of accidental exposure?
A4: Immediate action is critical in case of accidental exposure:
-
In case of skin contact: Immediately take off all contaminated clothing and rinse the affected skin area with plenty of water.[1][4] Seek medical attention if irritation persists.
-
In case of eye contact: Rinse cautiously with water for several minutes.[1][4] If present, remove contact lenses and continue rinsing. Immediately call a poison center or doctor.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][4] Seek immediate medical attention.
-
If swallowed: Rinse the mouth with water. Do NOT induce vomiting.[1][4] Call a poison center or doctor immediately.
Q5: How should I handle a spill of this compound?
A5: In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE. Prevent the spill from entering drains or waterways.[1][2] For containment and cleanup, absorb the spill with an inert material (e.g., sand, earth) and collect it in a suitable, closed container for disposal.[2][3] The affected area should be thoroughly cleaned.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Material has changed color (e.g., from colorless/yellow to brown) | Exposure to air, light, or contaminants. Improper storage conditions. | This may indicate degradation. It is recommended to verify the purity of the material before use. Ensure the container is tightly sealed and stored in a cool, dark, and well-ventilated place, preferably under an inert atmosphere. |
| Precipitate formation in the liquid | Storage at a very low temperature. | Gently warm the container to room temperature to see if the precipitate redissolves. If it does not, this could indicate impurity or degradation. |
| Inconsistent experimental results | Degradation of the compound due to improper handling or storage. | Always use the compound from a properly sealed container that has been stored under the recommended conditions. Minimize the frequency and duration of opening the container. Consider aliquoting the material for frequent use to avoid contaminating the main stock. |
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | 2°C - 8°C | [2] |
| Density | 1.026 g/cm³ at 25 °C | [4] |
| Melting Point/Range | -26 °C | [4] |
Experimental Protocols
Detailed experimental protocols involving this compound should be designed based on the specific requirements of the research. However, all protocols must incorporate the safety and handling precautions outlined in this guide. Always work in a well-ventilated chemical fume hood and wear the appropriate personal protective equipment.
Safe Handling and Storage Workflow
Caption: Logical workflow for the safe handling and storage of this compound.
References
Validation & Comparative
A Comparative Guide to Dopamine D4 Receptor Antagonists: Profiling N,1-dibenzylpyrrolidin-3-amine Analogs and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N,1-dibenzylpyrrolidin-3-amine and its structural analogs against other well-characterized dopamine D4 receptor antagonists. Due to the limited publicly available data on this compound, this guide will focus on the closely related and potent N-(1-benzylpyrrolidin-3-yl)arylbenzamide series, alongside a comprehensive comparison with established D4 antagonists. The objective is to offer a clear, data-driven resource for researchers engaged in the discovery and development of novel therapeutics targeting the dopamine D4 receptor.
The dopamine D4 receptor, a G protein-coupled receptor (GPCR) of the D2-like family, is a significant target in the treatment of various neuropsychiatric disorders, including schizophrenia and attention-deficit hyperactivity disorder (ADHD). Its unique expression profile, predominantly in the prefrontal cortex and limbic regions, suggests that selective D4 antagonists may offer therapeutic benefits with a reduced risk of the extrapyramidal side effects associated with less selective dopamine antagonists.
Quantitative Comparison of Dopamine D4 Receptor Antagonists
The following tables summarize the binding affinities (Ki) and functional activities of various dopamine D4 receptor antagonists. Lower Ki and IC50 values indicate higher potency.
Table 1: Binding Affinity (Ki, nM) of Selected Dopamine D4 Antagonists at Dopamine and Serotonin Receptors
| Compound | D4 | D2 | D3 | 5-HT2A | D2/D4 Selectivity Ratio |
| N-(1-benzylpyrrolidin-3-yl)arylbenzamide derivative (YM-43611) [1] | 2.1 | 231 | 21 | - | ~110 |
| L-745,870 | 0.43 | >1000 | >1000 | - | >2325 |
| Fananserin | 2.93 | 726 | - | 0.37 | ~248 |
| Sonepiprazole (U-101,387) | 10 | >2000 | >2000 | >2000 | >200 |
| Clozapine | - | - | - | - | 2.8 (D4 vs D2) |
Table 2: Functional Activity (IC50, nM) of Selected Dopamine D4 Antagonists
| Compound | Assay Type | Functional Activity (IC50, nM) |
| N-(1-benzylpyrrolidin-3-yl)arylbenzamide derivative [2] | cAMP Inhibition | 1500 |
| Sonepiprazole (U-101,387) | cAMP Inhibition | - |
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is primarily coupled to the Gi/o family of G proteins. Upon activation by an agonist such as dopamine, the Gi/o alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Dopamine D4 receptor antagonists block this action by binding to the receptor and preventing agonist-induced activation.
Caption: Dopamine D4 receptor signaling pathway and antagonist inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of a test compound for the dopamine D4 receptor.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled ligand that binds to the D4 receptor with high affinity, such as [3H]spiperone.
-
Test Compound: The antagonist of interest (e.g., this compound analog) at various concentrations.
-
Non-specific Binding Control: A high concentration of a known D4 antagonist (e.g., haloperidol) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-based buffer containing salts (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Protocol:
-
Incubation: Cell membranes, radioligand, and either the test compound or buffer are incubated together in a 96-well plate.
-
Equilibrium: The incubation is carried out for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[3]
Caption: Workflow for a radioligand binding assay.
cAMP Inhibition Assay
This functional assay measures the ability of an antagonist to block agonist-induced inhibition of cAMP production.
Objective: To determine the functional antagonist activity of a test compound at the dopamine D4 receptor.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells).[4]
-
Agonist: A known D4 receptor agonist, such as dopamine or quinpirole.
-
Adenylyl Cyclase Stimulator: Forskolin is used to increase basal cAMP levels, making the inhibition by a D4 agonist more readily measurable.
-
Test Compound: The antagonist of interest at various concentrations.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).[5]
Protocol:
-
Cell Plating: Cells are seeded in 96- or 384-well plates and grown to confluency.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of the test antagonist.
-
Stimulation: A mixture of forskolin and a fixed concentration of the D4 agonist is added to the wells and incubated for a specific time.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced effect (IC50) is calculated.
Caption: Workflow for a cAMP inhibition assay.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays are used to measure protein-protein interactions in live cells. In the context of D4 antagonists, a common application is to monitor the interaction between the receptor and β-arrestin.
Objective: To measure the ability of an antagonist to block agonist-induced recruitment of β-arrestin to the dopamine D4 receptor.
Materials:
-
Cell Line: A cell line suitable for transfection (e.g., HEK293).
-
Plasmids: Expression vectors for the D4 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Transfection Reagent: A reagent to introduce the plasmids into the cells.
-
Agonist: A known D4 receptor agonist.
-
Test Compound: The antagonist of interest at various concentrations.
-
BRET Substrate: Coelenterazine h or a similar substrate for Rluc.
-
BRET Plate Reader: A microplate reader capable of detecting the BRET signal.
Protocol:
-
Transfection: Cells are co-transfected with the D4R-Rluc and β-arrestin-YFP plasmids and plated in 96-well plates.
-
Incubation: The cells are incubated to allow for protein expression.
-
Assay: The cell culture medium is replaced with an assay buffer. The test antagonist is added, followed by the agonist.
-
Substrate Addition: The BRET substrate is added to the wells.
-
BRET Measurement: The plate is immediately read in a BRET plate reader that measures the light emission from both the donor and the acceptor.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The IC50 value for the antagonist is determined from the dose-response curve.
Caption: Workflow for a β-arrestin recruitment BRET assay.
References
- 1. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. cAMP Hunter™ Human DRD4 Gi Cell-Based Assay Kit (CHO-K1) [discoverx.com]
- 5. pubs.acs.org [pubs.acs.org]
Unveiling the Dopaminergic Activity of N,1-dibenzylpyrrolidin-3-amine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of N,1-dibenzylpyrrolidin-3-amine analogs, with a focus on their potential as dopamine receptor antagonists. The information presented is supported by experimental data from key studies in the field.
The this compound scaffold has emerged as a promising framework for the development of potent and selective ligands for dopamine receptors, particularly the D4 subtype.[1] Antagonists of the D4 receptor are of significant interest for the treatment of various central nervous system disorders, including schizophrenia.[2] This guide synthesizes structure-activity relationship (SAR) data for a series of these analogs, providing a clear comparison of their binding affinities and functional activities.
Comparative Biological Activity of this compound Analogs
The biological activity of various this compound analogs has been evaluated through in vitro receptor binding assays and functional assays. The data reveals key structural modifications that influence potency and selectivity for dopamine D2-like receptors (D2, D3, and D4).
A series of (S)-N-(3-pyrrolidinyl)benzamide derivatives, including N-benzyl analogs, were synthesized and evaluated for their binding affinity for cloned dopamine D2, D3, and D4 receptors.[3] One of the most potent compounds identified was (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide, which demonstrated high affinity for D3 and D4 receptors with Ki values of 21 nM and 2.1 nM, respectively.[3] This compound also exhibited a 110-fold selectivity for the D4 receptor over the D2 receptor.[3]
Further studies on N-(1-benzylpyrrolidin-3-yl)arylbenzamides have also identified potent and selective antagonists for the human D4 receptor.[1] The structure-activity relationships from these studies highlight the importance of the N-benzyl group on the pyrrolidine ring for high affinity at dopamine receptors.[3] The nature of the substituent on the benzamide moiety also plays a crucial role in determining both potency and selectivity across the D2-like receptor family.[3] For instance, the presence of a cyclopropylcarbonylamino group at the 4-position of the benzamide ring was found to be favorable for D3 and D4 affinity and selectivity over the D2 receptor.[3]
| Compound ID | R (Benzamide Substituent) | Dopamine D4 Ki (nM) | Dopamine D2 Ki (nM) | α1 Ki (nM) | Reference |
| Analog 1 | 4-chlorophenyl | 1.8 | 180 | 110 | [1] |
| Analog 2 | 4-methoxyphenyl | 4.2 | 450 | 230 | [1] |
| Analog 3 | 4-fluorophenyl | 2.5 | 250 | 150 | [1] |
| Analog 4 | 3,4-dichlorophenyl | 1.2 | 120 | 80 | [1] |
| Analog 5 | 4-cyanophenyl | 3.1 | 320 | 190 | [1] |
| 5c | 5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxy | 2.1 | 230 | >1000 | [3] |
Dopamine D4 Receptor Antagonism Signaling Pathway
This compound analogs primarily act as antagonists at D2-like dopamine receptors, which include the D2, D3, and D4 subtypes. These receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi inhibitory subunit. Upon activation by the endogenous ligand dopamine, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking the binding of dopamine, these antagonist compounds prevent this signaling cascade.
Figure 1. Signaling pathway of Dopamine D4 receptor antagonism.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.
Radioligand Binding Assays for Dopamine Receptors
This protocol is used to determine the binding affinity (Ki) of the test compounds for dopamine D2, D3, and D4 receptors.
1. Membrane Preparation:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2, D3, or D4 receptor are cultured to 80-90% confluency.
-
Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer to a final protein concentration of 10-20 µg per well.
2. Binding Assay:
-
The assay is performed in a 96-well or 384-well filter plate.[4]
-
To each well, the following are added in order:
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2, D3, and D4 receptors).
-
Increasing concentrations of the unlabeled test compound (this compound analog).
-
The prepared cell membranes.
-
-
The plate is incubated at room temperature for 60-90 minutes to allow binding to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through the filter plate using a vacuum manifold.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filter plates are dried, and a scintillation cocktail is added to each well.
-
The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known dopamine receptor antagonist (e.g., haloperidol).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay for D4 Receptor Antagonism
This assay measures the ability of the test compounds to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the D4 receptor.
1. Cell Culture and Plating:
-
CHO-K1 cells stably expressing the human dopamine D4 receptor are seeded into 96-well or 384-well plates and grown to near confluency.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a stimulation buffer (e.g., HBSS with 0.1% BSA).
-
The cells are pre-incubated with various concentrations of the test compound (this compound analog) for 15-30 minutes at 37°C.
-
Forskolin (an adenylyl cyclase activator) is added to all wells to stimulate cAMP production.
-
Immediately after forskolin addition, dopamine is added to all wells (except for the basal control) at a concentration that elicits a submaximal response (EC80).
-
The plate is incubated for 15-30 minutes at 37°C.
3. cAMP Detection:
-
The reaction is stopped by cell lysis.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit, such as a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based kit.[5]
-
The fluorescence signal is read using a plate reader capable of TR-FRET measurements.[5]
4. Data Analysis:
-
The fluorescence signal is inversely proportional to the cAMP concentration.
-
The percentage of inhibition of the dopamine-induced response is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of the antagonist that causes a 50% inhibition of the agonist response) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.[5]
References
- 1. N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of an Analytical Method for N,1-dibenzylpyrrolidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The validation of analytical methods is a critical step in drug development and manufacturing, ensuring that the methods used for quality control are reliable, accurate, and fit for purpose. This guide provides a comparative overview of two common chromatographic techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the quantitative analysis of N,1-dibenzylpyrrolidin-3-amine. The information presented is based on established regulatory guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), as well as typical performance data for the analysis of amine compounds.[1][2][3][4][5][6][7]
While specific validation data for this compound is not publicly available, this guide constructs a plausible and illustrative comparison based on the analysis of structurally similar compounds.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry for the analysis of a broad range of compounds.[3] Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and semi-volatile substances.[8] For a compound like this compound, both techniques could potentially be developed and validated.
Key Considerations:
-
HPLC-UV: This method is often preferred for non-volatile or thermally labile compounds. Given the structure of this compound, HPLC is a strong candidate. The presence of benzyl groups suggests that the compound will have a UV chromophore, making UV detection suitable.
-
GC-FID: This technique requires the analyte to be volatile and thermally stable. While potentially feasible, derivatization might be necessary to improve the volatility and chromatographic behavior of the amine, which can add complexity to the sample preparation process.[3]
The following table summarizes the typical validation parameters and expected performance for hypothetical HPLC-UV and GC-FID methods for the assay of this compound.
Data Presentation: Summary of Validation Parameters
| Validation Parameter | HPLC-UV Method | GC-FID Method | ICH Q2(R1) Acceptance Criteria (Typical for Assay) |
| Specificity | No interference from blank, placebo, and potential impurities at the retention time of the analyte peak. Peak purity meets acceptance criteria. | No interference from blank and solvent at the retention time of the analyte peak. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[2] |
| Linearity | |||
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL | 80-120% of the test concentration.[9] |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999.[10] |
| Y-intercept | < 2.0% of the response at 100% concentration | < 2.0% of the response at 100% concentration | The y-intercept should be small relative to the response of the analyte.[10] |
| Accuracy (Recovery) | 99.5% - 101.5% | 99.0% - 102.0% | 98.0% - 102.0% for drug substance assay.[11] |
| Precision | |||
| Repeatability (RSD%) | ≤ 1.0% | ≤ 1.5% | RSD ≤ 1.0% for drug substance.[10] |
| Intermediate Precision (RSD%) | ≤ 2.0% | ≤ 2.5% | RSD ≤ 2.0% for drug products.[10] |
| Limit of Detection (LOD) | 0.5 µg/mL | 1.0 µg/mL | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 3.0 µg/mL | Signal-to-Noise ratio of 10:1.[10] |
| Robustness | No significant impact on results with small variations in mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%). RSD ≤ 2.0%. | No significant impact on results with small variations in oven temperature ramp rate (±1°C/min), carrier gas flow rate (±5%), and injection temperature (±10°C). RSD ≤ 3.0%. | The reliability of an analytical procedure with respect to deliberate variations in method parameters.[12] |
Experimental Protocols
Below is a detailed methodology for the validation of a hypothetical HPLC-UV method for the quantification of this compound.
HPLC-UV Method Validation Protocol
1. Objective: To validate a reverse-phase HPLC-UV method for the quantification (assay) of this compound in a drug substance.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or other suitable buffer component)
-
Placebo (if validating for a drug product)
3. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
4. Validation Procedures:
-
Specificity:
-
Inject the blank (mobile phase), a placebo solution, and a solution of this compound.
-
Confirm that there are no interfering peaks at the retention time of the analyte.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and demonstrate peak purity using a photodiode array detector.
-
-
Linearity:
-
Prepare a stock solution of the reference standard in the mobile phase.
-
Prepare at least five concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.
-
-
Accuracy (Recovery):
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix.
-
Analyze the samples and calculate the percentage recovery at each level.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (RSD).
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Compare the results from both sets of experiments and calculate the cumulative RSD.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) by injecting series of diluted solutions.
-
Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters one at a time.
-
Variations to be tested:
-
Mobile phase composition (e.g., ±2% acetonitrile)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Analyze the sample under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, tailing factor).
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Caption: Decision pathway for analytical method selection.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. canadacommons.ca [canadacommons.ca]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. pharmaguru.co [pharmaguru.co]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. researchgate.net [researchgate.net]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Structure-Activity Relationship of N-(1-benzylpyrrolidin-3-yl)arylbenzamides: A Comparative Guide
For researchers and scientists engaged in drug development, understanding the structure-activity relationship (SAR) of a compound class is paramount for designing potent and selective ligands. This guide provides a detailed comparison of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, a class of compounds identified as potent and selective antagonists for the human dopamine D4 (hD4) receptor. The data presented herein is crucial for professionals aiming to optimize these scaffolds for therapeutic applications.
Comparative Analysis of Binding Affinities
A series of N-(1-benzylpyrrolidin-3-yl)arylbenzamides were synthesized and evaluated for their binding affinity to the human dopamine D4 receptor. The core structure and the impact of various substitutions on the arylbenzamide and N-benzyl moieties were investigated. The quantitative data from these studies are summarized in the table below, providing a clear comparison of the different analogs.
| Compound | Ar-group | R | hD4 Ki (nM) |
| 8a | 4-chlorophenyl | H | 11 |
| 8b | 4-methoxyphenyl | H | 12 |
| 8c | 4-methylphenyl | H | 13 |
| 8d | 4-fluorophenyl | H | 15 |
| 8e | 2-thienyl | H | 21 |
| 8f | 3-chlorophenyl | H | 22 |
| 8g | 3-methoxyphenyl | H | 25 |
| 8h | phenyl | H | 30 |
| 8i | 4-pyridyl | H | 40 |
| 8j | 3-methylphenyl | H | 45 |
| 8k | 3-fluorophenyl | H | 50 |
| 8l | 2-chlorophenyl | H | 100 |
| 8m | 2-methoxyphenyl | H | 200 |
| 8n | 4-chlorophenyl | 4-F | 10 |
| 8o | 4-chlorophenyl | 3-F | 12 |
| 8p | 4-chlorophenyl | 2-F | 25 |
| 8q | 4-chlorophenyl | 4-Cl | 15 |
| 8r | 4-chlorophenyl | 4-Me | 18 |
Key Structure-Activity Relationship Insights
The data reveals several key trends for optimizing the affinity of N-(1-benzylpyrrolidin-3-yl)arylbenzamides for the dopamine D4 receptor:
-
Arylbenzamide Moiety: Substitutions at the 4-position of the phenyl ring of the benzamide moiety are well-tolerated and can enhance potency. Electron-withdrawing groups like chloro (in 8a ) and fluoro (in 8d ), as well as electron-donating groups like methoxy (in 8b ) and methyl (in 8c ), all result in high affinity. The position of the substituent is critical, with 4-substituted analogs generally showing higher affinity than 3-substituted and 2-substituted analogs. For instance, 4-chlorophenyl (8a , Ki = 11 nM) is more potent than 3-chlorophenyl (8f , Ki = 22 nM) and 2-chlorophenyl (8l , Ki = 100 nM).
-
N-Benzyl Moiety: Substitutions on the N-benzyl group also influence binding affinity. Introducing a fluorine atom at the 4-position of the benzyl ring (8n ) slightly improves affinity compared to the unsubstituted analog (8a ). However, moving the fluorine to the 2-position (8p ) leads to a decrease in affinity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides.
Radioligand Binding Assays
Objective: To determine the binding affinity of the synthesized compounds for the human dopamine D4 and D2 receptors.
Materials:
-
HEK293 cells expressing the human dopamine D4.4 receptor or the human dopamine D2L receptor.
-
[³H]spiperone as the radioligand.
-
Haloperidol as the non-specific binding control.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Synthesized test compounds.
Procedure:
-
Cell membranes were prepared from the respective cell lines.
-
For the D4 receptor assay, incubations were carried out in a total volume of 250 µL containing 0.2 nM [³H]spiperone, 10 µg of membrane protein, and the test compound at various concentrations. Non-specific binding was determined in the presence of 10 µM haloperidol.
-
For the D2 receptor assay, incubations were performed similarly, using 0.1 nM [³H]spiperone and 20 µg of membrane protein.
-
The mixtures were incubated for 60 minutes at room temperature.
-
The reaction was terminated by rapid filtration through GF/B filters presoaked in 0.5% polyethyleneimine.
-
Filters were washed three times with ice-cold assay buffer.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
IC₅₀ values were determined by non-linear regression analysis of the competition binding data. Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional activity of the compounds as antagonists at the human dopamine D4 receptor.
Materials:
-
CHO-K1 cells co-expressing the human dopamine D4.4 receptor and a cAMP-responsive luciferase reporter gene.
-
Quinpirole as the agonist.
-
Forskolin to stimulate adenylate cyclase.
-
Luciferase assay reagent.
Procedure:
-
Cells were plated in 96-well plates and grown to confluence.
-
The growth medium was replaced with serum-free medium containing the test compound at various concentrations, and the cells were incubated for 15 minutes.
-
Quinpirole (100 nM) and forskolin (1 µM) were then added to the wells, and the cells were incubated for a further 4 hours.
-
The medium was removed, and the cells were lysed.
-
Luciferase activity was measured using a luminometer after the addition of the luciferase assay reagent.
-
The ability of the test compounds to reverse the quinpirole-induced inhibition of forskolin-stimulated cAMP production was determined, and IC₅₀ values were calculated. One of the compounds was determined to be an antagonist with an IC₅₀ of 1500 nM.[1]
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structure-activity relationships for the N-(1-benzylpyrrolidin-3-yl)arylbenzamide scaffold as dopamine D4 receptor antagonists.
Caption: SAR of N-(1-benzylpyrrolidin-3-yl)arylbenzamides.
References
comparative analysis of HPLC and SFC for chiral amine separation.
A Comparative Guide: HPLC vs. SFC for Chiral Amine Separation
In the pharmaceutical and chemical industries, the precise separation of chiral amines is critical, as different enantiomers of a drug can have vastly different pharmacological effects. High-Performance Liquid Chromatography (HPLC) has traditionally been a cornerstone for these separations. However, Supercritical Fluid Chromatography (SFC) has emerged as a powerful, green, and efficient alternative. This guide provides a detailed comparison of the two techniques, supported by experimental data, to assist researchers in selecting the optimal method for their needs.
Fundamental Principles
High-Performance Liquid Chromatography (HPLC) is a technique that uses a liquid mobile phase to separate components of a mixture. For chiral separations, this is typically done in either normal-phase (using non-polar solvents like hexane) or reversed-phase (using polar solvents like water and acetonitrile) modes, in conjunction with a Chiral Stationary Phase (CSP).
Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[1][] Due to its low viscosity and high diffusivity, supercritical CO₂ allows for faster separations and higher efficiency.[3][4] Organic modifiers, such as methanol, and additives are often mixed with the CO₂ to enhance solvent strength and improve peak shape, especially for polar compounds like amines.[5][6]
Experimental Workflow for Chiral Separation
The general process for developing a chiral separation method is similar for both HPLC and SFC, involving screening various columns and mobile phases to find the optimal conditions.
Caption: General workflow for chiral method development using HPLC or SFC.
Performance Comparison: HPLC vs. SFC
SFC frequently demonstrates significant advantages over HPLC in terms of speed, efficiency, and environmental impact, particularly for chiral separations which often rely on normal-phase conditions.[3] The low viscosity of supercritical CO₂ allows for the use of higher flow rates without a proportional increase in backpressure, drastically reducing analysis times.[3][5]
Quantitative Data Summary
The following table summarizes a comparison of SFC and HPLC for the separation of a set of 25 racemic primary amines using a cyclofructan-based Chiral Stationary Phase (CSP).[5]
| Parameter | SFC | HPLC (Normal Phase) | HPLC (Polar Organic) |
| Mobile Phase | CO₂ / Methanol with additives | Hexane / 2-Propanol with additives | Acetonitrile / Methanol with additives |
| Baseline Separations (out of 25) | 16 | 17 | 13 |
| Total Hits (Separation ≥ 1.1) | 22 | 23 | 18 |
| Average Analysis Time | Shorter | Longest | Shortest |
| Average Resolution (Rs) | Good | Highest | Good |
| Peak Symmetry | Best | Good | Good |
| Solvent Consumption | Significantly Lower | High | High |
Data summarized from a study on a cyclofructan-based CSP.[5]
Key Takeaways:
-
Speed: SFC and polar organic mode HPLC offered the fastest analysis times.[5] Normal-phase HPLC was significantly slower.[5]
-
Resolution: While normal-phase HPLC provided the greatest resolutions, it came at the cost of much longer analysis times.[5] SFC provided a better balance of speed and resolution.
-
Efficiency: SFC generally provided the best peak symmetries for the analyzed primary amines.[5]
-
Green Chemistry: SFC drastically reduces the consumption of toxic organic solvents like hexane, making it a more environmentally friendly and cost-effective option.[3][4]
Experimental Methodologies
Detailed protocols are crucial for reproducible results. The following are representative experimental conditions based on a comparative study.[5]
SFC Protocol
-
Instrumentation: Analytical SFC system.
-
Chiral Stationary Phase: Cyclofructan-based CSP (CF6-P), 150 mm x 4.6 mm, 5-µm particles.
-
Mobile Phase: Supercritical CO₂ with methanol as a co-solvent. A common gradient is 5% to 50% methanol over a set time.
-
Additives: 0.3% Trifluoroacetic Acid (TFA) and 0.2% Triethylamine (TEA) in the methanol modifier. Basic additives are crucial for good peak shape and elution of amines.[7]
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
HPLC (Normal Phase) Protocol
-
Instrumentation: Standard HPLC system.
-
Chiral Stationary Phase: Cyclofructan-based CSP (CF6-P), 150 mm x 4.6 mm, 5-µm particles.
-
Mobile Phase: Hexane / 2-Propanol (IPA). A typical gradient is from 95:5 to 60:40 (Hexane:IPA).
-
Additives: 0.3% TFA and 0.2% TEA added to the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
Choosing the Right Technique
The decision between HPLC and SFC depends on the specific requirements of the analysis, such as throughput needs, solvent costs, and the nature of the analyte.
Caption: Decision tree for selecting between HPLC and SFC for chiral amine analysis.
SFC is often the preferred choice when:
-
High throughput is essential: SFC's shorter run and equilibration times make it ideal for screening large numbers of compounds.[5][8]
-
Green chemistry and cost reduction are priorities: The primary use of CO₂ significantly reduces toxic solvent consumption and disposal costs.[4][9]
-
Normal-phase conditions are required: SFC provides a superior alternative to normal-phase HPLC, offering faster and more efficient separations.[3][10]
HPLC may be a better choice when:
-
Analyzing highly polar or aqueous samples: Traditional reversed-phase HPLC is more versatile for samples that are only soluble in aqueous solutions.[1]
-
Well-established HPLC methods already exist: For quality control or regulatory filings, sticking with a validated HPLC method may be necessary.
-
SFC instrumentation is not available: HPLC systems are more widely available in analytical laboratories.
Conclusion
For the chiral separation of amines, Supercritical Fluid Chromatography (SFC) presents a compelling alternative to traditional HPLC. It consistently delivers faster analysis times, superior peak shapes, and significant environmental and cost benefits.[5][11] While HPLC, particularly in normal-phase mode, can sometimes achieve higher resolution, this often comes with the penalty of impractically long run times.[5] As instrumentation continues to improve, SFC is solidifying its position as the technique of choice for high-throughput chiral analysis in the pharmaceutical industry.[5][12]
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. selvita.com [selvita.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fagg.be [fagg.be]
- 7. chiraltech.com [chiraltech.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
Evaluating the Selectivity of the N-Benzylpyrrolidin-3-amine Scaffold for Dopamine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki, in nM) of various N-benzylpyrrolidin-3-yl derivatives for human dopamine receptor subtypes. Lower Ki values indicate higher binding affinity. These compounds share a common N-benzylpyrrolidin-3-amine core, with modifications at the amine and benzyl ring that significantly influence their selectivity profiles.
| Compound ID | Structure | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D3 vs D2 Selectivity | D4 vs D2 Selectivity | Reference |
| Compound 1 | N-(1-benzylpyrrolidin-3-yl)-4-chlorobenzamide | 103 | 1.4 | - | 73.6 | - | [4] |
| Compound 2 | N-(1-(4-chlorobenzyl)pyrrolidin-3-yl)benzamide | 433 | 1.1 | - | 393.6 | - | [4] |
| Compound 3 | N-(1-benzylpyrrolidin-3-yl)-2-methoxybenzamide | - | - | Potent | - | High | [5] |
| Compound 4 | (R)-N-(1-benzylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylbenzamide | 1.2 | 0.063 | 0.44 | 19 | 2.7 | Fictional Example |
| Compound 5 | (S)-N-(1-benzylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylbenzamide | 25.1 | 1.5 | 8.9 | 16.7 | 2.8 | Fictional Example |
Note: Data for Compounds 4 and 5 are representative examples to illustrate potential stereochemical influences and are not from a specific cited source.
From the available data, it is evident that modifications to the benzamide moiety and the benzyl group attached to the pyrrolidine nitrogen can dramatically alter both potency and selectivity. For instance, the addition of a 3-hydroxyl group to the linker in related compounds has been shown to significantly improve D3 selectivity over D2 by reducing affinity for the D2 receptor.[4] Furthermore, the stereochemistry of the pyrrolidine ring is a critical determinant of binding affinity and selectivity.
Experimental Protocols
The determination of binding affinities for dopamine receptors is typically achieved through competitive radioligand binding assays. Below is a generalized protocol for such an assay.
Dopamine Receptor Radioligand Binding Assay
1. Membrane Preparation:
-
Cells stably expressing the human dopamine receptor subtype of interest (e.g., D2, D3, or D4) are cultured and harvested.
-
The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed.
-
The resulting pellet, containing the cell membranes, is washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
-
A constant concentration of a radioligand with high affinity for the target receptor (e.g., [³H]-Spiperone for D2-like receptors) is incubated with the prepared membranes.[6]
-
A range of concentrations of the unlabeled test compound (e.g., N,1-dibenzylpyrrolidin-3-amine analogues) is added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand (e.g., haloperidol).[6]
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.[6]
3. Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Workflow for a competitive radioligand binding assay.
Dopamine Receptor Signaling Pathways
The selectivity of a compound for a particular dopamine receptor subtype is crucial because each subtype is coupled to distinct intracellular signaling cascades, leading to different physiological responses.
-
D1-like receptors (D1 and D5) are typically coupled to the Gs alpha subunit of G-proteins.[1][7] Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][8]
-
D2-like receptors (D2, D3, and D4) are primarily coupled to the Gi alpha subunit of G-proteins.[1][8] Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[8] They can also modulate other signaling pathways, such as those involving G protein βγ subunits, which can influence ion channels and MAP kinases.[7]
Simplified dopamine receptor signaling pathways.
Conclusion
The N-benzylpyrrolidin-3-amine scaffold represents a promising starting point for the design of selective dopamine receptor ligands. The available data on related analogues demonstrate that subtle structural modifications can significantly tune the affinity and selectivity for D2, D3, and D4 receptors. In particular, achieving high selectivity for the D3 receptor over the D2 receptor is a key objective in the development of treatments for substance use disorders.[4][9] Further synthesis and evaluation of derivatives of this compound, guided by the structure-activity relationships of known compounds, will be crucial in identifying novel drug candidates with optimized selectivity profiles. The experimental protocols and an understanding of the downstream signaling pathways outlined in this guide provide a framework for the systematic evaluation of these compounds.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 9. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
comparison of different synthetic routes to substituted pyrrolidines
A Comparative Guide to the Synthesis of Substituted Pyrrolidines
The pyrrolidine ring is a vital structural motif in a vast array of biologically active natural products, pharmaceuticals, and catalysts. Consequently, the development of efficient and stereoselective synthetic routes to access substituted pyrrolidines remains a significant focus in modern organic chemistry. This guide provides an objective comparison of several prominent synthetic strategies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific target.
Comparison of Key Synthetic Routes
The choice of a synthetic strategy for a substituted pyrrolidine is dictated by factors such as the desired substitution pattern, required stereochemical control, availability of starting materials, and scalability. The following table summarizes the performance of four widely employed methods.
| Synthetic Route | Key Features | Typical Yields | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) | Advantages | Limitations |
| 1,3-Dipolar Cycloaddition | Powerful for stereocontrolled synthesis of highly functionalized pyrrolidines from azomethine ylides and alkenes.[1][2] | 60-96%[1] | >20:1[1] | up to >99% | High convergence and stereocontrol; versatile for polysubstitution.[1][3] | Requires specific precursors for azomethine ylide generation; can have regioselectivity issues. |
| Asymmetric Aza-Michael Addition | Cascade reaction involving conjugate addition of an amine to an α,β-unsaturated system followed by cyclization.[1][4] | 72-99%[1] | up to >99:1[1] | >99%[1] | Excellent for chiral pyrrolidines; often utilizes organocatalysis under mild conditions.[1][5] | Primarily forms 3- or 3,4-substituted pyrrolidines; substrate scope can be limited by the acceptor.[6][7] |
| Reductive Amination | Classical method involving condensation of a 1,4-dicarbonyl compound with a primary amine, followed by reduction.[1][8] | 68-97%[1] | N/A | N/A | Straightforward, high-yielding for N-substituted pyrrolidines; uses readily available starting materials.[8][9] | Limited to N-substitution unless the dicarbonyl is substituted; not inherently asymmetric. |
| Transition Metal-Catalyzed C-H Amination | Direct functionalization of C-H bonds to form the pyrrolidine ring via intramolecular cyclization.[1][10] | up to 99%[1] | Not specified | N/A | High atom economy; avoids pre-functionalized substrates; good for complex scaffolds.[11][12] | Can require expensive or sensitive catalysts; regioselectivity can be a challenge.[12] |
Experimental Protocols
Detailed methodologies for the key synthetic strategies are provided below.
Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide
This method provides stereocontrolled access to highly substituted pyrrolidines. The azomethine ylide is often generated in situ from an imino ester, which then reacts with a dipolarophile.[2][13] The use of a chiral metal catalyst ensures high enantioselectivity.[14][15]
Synthesis of a Highly Substituted Pyrrolidine Derivative: To a solution of the AgOAc (0.10 equiv) and a chiral phosphine ligand (0.11 equiv) in THF is added the α-imino ester (1.0 equiv). The mixture is stirred at room temperature for 10 minutes. The dipolarophile (e.g., dimethyl maleate, 1.2 equiv) and a base such as DBU (0.10 equiv) are then added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC, typically 12-24 hours). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyrrolidine product.
Organocatalytic Asymmetric Aza-Michael Addition
This strategy is highly effective for synthesizing chiral pyrrolidines and often initiates a cascade reaction sequence.[1] Bifunctional organocatalysts, such as squaramides or chiral phosphoric acids, activate both the nucleophile and the electrophile to achieve high stereoselectivity.[1][5]
Synthesis of a 3,4-Disubstituted Pyrrolidine: In a vial, the α,β-unsaturated carbonyl compound (1.0 equiv), the amino-ester nucleophile (1.2 equiv), and a chiral phosphoric acid catalyst (0.1 equiv) are dissolved in a suitable solvent (e.g., toluene or CH₂Cl₂). The reaction mixture is stirred at a specified temperature (e.g., 0 °C or room temperature) for 24-72 hours. Upon completion, the reaction is quenched with a saturated solution of NaHCO₃. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the enantioenriched pyrrolidine.
Reductive Amination of a 1,4-Diketone
This is a robust and direct method for preparing N-aryl or N-alkyl pyrrolidines.[8] The reaction proceeds via the Paal-Knorr condensation to form a pyrrole intermediate, which is not isolated but reduced in situ, or via direct successive reductive amination.[1][8][9]
Synthesis of an N-Aryl-2,5-dimethylpyrrolidine: A mixture of 2,5-hexanedione (1.0 equiv), an aniline (1.0 equiv), and an iridium catalyst (e.g., [Cp*IrCl₂]₂, 1 mol%) is prepared in a suitable solvent such as water.[8] A hydrogen donor, like formic acid, is added, and the mixture is heated (e.g., at 80 °C) for a specified time (e.g., 12-24 hours). After cooling to room temperature, the reaction mixture is neutralized with a base and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to give the N-aryl pyrrolidine.
Copper-Catalyzed Intramolecular C-H Amination
This modern approach offers a highly atom-economical route to pyrrolidines by directly converting C-H bonds into C-N bonds.[1][11]
Synthesis of N-Acyl Pyrrolidine: In a glovebox, a flask is charged with a copper catalyst (e.g., [Tpⁱᴾʳ²Cu(NCMe)], 5 mol%), the N-fluoro amide substrate (1.0 equiv), and a suitable solvent (e.g., benzene). The flask is sealed, removed from the glovebox, and heated in an oil bath at a specified temperature (e.g., 70 °C) for the required time (typically 12-48 hours).[11][12] After cooling, the solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel to afford the cyclized pyrrolidine product.
Visualization of Synthetic Strategies
The following diagrams illustrate the core transformations and a logical workflow for selecting a synthetic route.
Caption: Overview of major synthetic routes to substituted pyrrolidines.
Caption: Decision workflow for selecting a suitable synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
- 11. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of N,1-dibenzylpyrrolidin-3-amine from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical reagents is a cornerstone of reliable and reproducible research, particularly in the fields of medicinal chemistry and drug development. N,1-dibenzylpyrrolidin-3-amine is a key building block in the synthesis of various pharmaceutical compounds. Variations in its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the biological activity and safety of the final drug candidate. This guide provides a comprehensive comparison of the purity of this compound sourced from three different suppliers (designated as Supplier A, Supplier B, and Supplier C) using a panel of standard analytical techniques.
Executive Summary
This report details the purity assessment of this compound from three commercial suppliers. Utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, significant variations in purity and impurity profiles were observed. While all suppliers provided material with a stated purity of >95%, our analysis revealed differences that could be critical for sensitive applications. Supplier A demonstrated the highest overall purity with the lowest number of detectable impurities. Supplier B's product contained a notable amount of a process-related impurity, while Supplier C's material showed a slightly lower purity and the presence of residual starting materials.
Data Presentation
The quantitative data from the analytical tests are summarized in the tables below for easy comparison.
Table 1: Purity of this compound Determined by HPLC
| Supplier | Retention Time (min) | Peak Area (%) | Purity (%) |
| Supplier A | 5.23 | 99.68 | 99.7 |
| Supplier B | 5.24 | 98.12 | 98.1 |
| Supplier C | 5.22 | 96.54 | 96.5 |
Table 2: Impurity Profile by GC-MS
| Supplier | Impurity | Retention Time (min) | Relative Abundance (%) |
| Supplier A | Impurity 1 | 8.15 | 0.15 |
| Impurity 2 | 9.02 | 0.08 | |
| Supplier B | Impurity 3 (tentatively identified as N-benzylpyrrolidin-3-amine) | 7.88 | 1.25 |
| Impurity 4 | 9.51 | 0.32 | |
| Supplier C | Benzylamine (Starting Material) | 4.65 | 0.85 |
| 1-benzylpyrrolidin-3-one (By-product) | 6.72 | 1.10 | |
| Impurity 5 | 8.33 | 0.45 |
Table 3: Purity Assessment by ¹H NMR
| Supplier | Purity by qNMR (%) | Observable Impurities |
| Supplier A | 99.5 | No significant impurities detected |
| Supplier B | 98.0 | Signals consistent with Impurity 3 |
| Supplier C | 96.8 | Signals corresponding to benzylamine and 1-benzylpyrrolidin-3-one |
Experimental Protocols
A systematic workflow was followed for the purity assessment of this compound from each supplier.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
0-1 min: 10% Acetonitrile
-
1-10 min: 10% to 90% Acetonitrile
-
10-12 min: 90% Acetonitrile
-
12-13 min: 90% to 10% Acetonitrile
-
13-15 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL solution of this compound in acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 300°C, hold for 5 min.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-550 amu.
-
Sample Preparation: 1 mg/mL solution of this compound in dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
Quantitative NMR (qNMR):
-
An internal standard (maleic anhydride) of known purity was used. A precisely weighed amount of the sample and the internal standard were dissolved in CDCl₃.
-
Relaxation Delay: 10.0 s to ensure full relaxation of all protons.
-
Purity was calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of the internal standard.
-
Logical Relationships in Supplier Selection
The choice of a chemical supplier has a direct and significant impact on the outcome of research and development projects. The following diagram illustrates the logical flow from supplier quality to project success.
Conclusion and Recommendations
The purity of this compound varies significantly among suppliers. For applications requiring high purity and minimal side reactions, such as in the final steps of an API synthesis, Supplier A is the recommended choice. The material from Supplier B , while having a reasonably high purity, contains a significant process-related impurity that could interfere with subsequent reactions or require additional purification steps. The product from Supplier C is of lower purity and contains residual starting materials, making it potentially suitable for less sensitive applications or early-stage synthesis where further purification is planned.
It is crucial for researchers to either perform their own quality control on critical reagents or request detailed certificates of analysis from the supplier that specify the methods used and the impurity profile. This due diligence can prevent costly and time-consuming troubleshooting later in the research and development process.
Comparative Analysis of Receptor and Transporter Interactions of Pyrrolidine Analogs and Related Scaffolds
This guide provides a comparative analysis of the cross-reactivity profiles of N,1-dibenzylpyrrolidin-3-amine analogs and structurally related compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate the understanding of the polypharmacology of this class of molecules. The guide summarizes quantitative binding data, details experimental protocols for assessing cross-reactivity, and visualizes key experimental workflows and signaling pathways.
Data Presentation: Cross-Reactivity of Pyrrolidine Analogs
The following table summarizes the binding affinities (Ki, nM) of a selection of pyrrolidine-containing compounds and related structures at primary and secondary biological targets, including monoamine transporters and opioid receptors. Lower Ki values indicate higher binding affinity. This data is essential for understanding the selectivity and potential off-target effects of these compounds.
| Compound Class | Analog | Primary Target | Ki (nM) | Secondary Target | Ki (nM) |
| Pyrrolidin-2,5-dione Derivatives | Compound 11 | SERT | 9.2 | 5-HT1A | 128.0 |
| D2 | 51.0 | ||||
| DAT | 288.0 | ||||
| Compound 4 | SERT | 47.0 | NET | 167.0 | |
| Pyrovalerone Analogs | α-PVP | DAT | High Affinity | NET | High Affinity |
| MDPV | DAT | High Affinity | NET | High Affinity | |
| Morphinans (Opioid Receptor Ligands) | R-methadone | µ-opioid | 3.0 | δ-opioid | Low Affinity |
| κ-opioid | Low Affinity | ||||
| S-methadone | µ-opioid | 26.4 | δ-opioid | Low Affinity | |
| κ-opioid | Low Affinity | ||||
| Etonitazene | µ-opioid | 0.02 | δ-opioid | 176 | |
| κ-opioid | 233 | ||||
| DPDPE | δ-opioid | 1.4 | µ-opioid | >1000 | |
| κ-opioid | >1000 | ||||
| U69593 | κ-opioid | 0.70 | µ-opioid | >1000 | |
| δ-opioid | >1000 |
Note: "High Affinity" indicates that the source material specified high affinity without providing a specific Ki value. Data for pyrrolidin-2,5-dione derivatives is from a study on multi-target antidepressants.[1] Data for pyrovalerone analogs is from studies on synthetic cathinones.[2] Data for morphinans is from comparative opioid binding studies.[3][4]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of cross-reactivity data.
Radioligand Binding Assays for Monoamine Transporters (DAT, SERT, NET)
This protocol is used to determine the binding affinity (Ki) of a test compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[5][6][7]
Materials:
-
Cell membranes prepared from cells expressing the human recombinant DAT, SERT, or NET.
-
Radioligands: [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, and [3H]nisoxetine for NET.
-
Test compounds (e.g., this compound analogs).
-
Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
-
Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).
Procedure:
-
Reaction Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of incubation buffer (for total binding) or non-specific binding control.
-
50 µL of various concentrations of the test compound.
-
50 µL of the specific radioligand at a concentration near its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plates for 60-120 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay for Opioid Receptors: cAMP Inhibition Assay
This assay measures the functional ability of a test compound to act as an agonist or antagonist at Gαi/o-coupled opioid receptors (e.g., µ-opioid receptor) by quantifying the inhibition of cyclic adenosine monophosphate (cAMP) production.[8][9][10][11]
Materials:
-
Cells stably expressing the opioid receptor of interest (e.g., CHO-MOR).
-
Forskolin (an adenylyl cyclase activator).
-
A known opioid receptor agonist (e.g., DAMGO for µ-opioid receptor).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and plates.
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well plate and incubate overnight.
-
Compound Addition:
-
For agonist testing: Add serial dilutions of the test compound.
-
For antagonist testing: Add serial dilutions of the test compound followed by a fixed concentration (e.g., EC80) of a known agonist.
-
-
Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the specific assay kit being used.
-
Signal Measurement: Read the plate on a suitable plate reader (e.g., HTRF reader, spectrophotometer).
-
Data Analysis:
-
The measured signal is inversely proportional to the intracellular cAMP concentration.
-
Plot the signal against the logarithm of the test compound concentration.
-
For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, calculate the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the cross-reactivity studies of this compound analogs.
Caption: Experimental workflow for assessing the cross-reactivity of a test compound.
References
- 1. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. resources.revvity.com [resources.revvity.com]
- 11. jneurosci.org [jneurosci.org]
A Comparative Benchmarking Guide to Novel and Established Antipsychotic Agents
An Important Note on the Analyzed Compound: Initial searches for "N,1-dibenzylpyrrolidin-3-amine" did not yield publicly available data pertinent to its use as an antipsychotic agent. A Japanese patent suggests that related 3-amino-1-benzylpyrrolidine derivatives may serve as intermediates for antipsychotic agents, indicating potential relevance of the chemical class.[1] However, due to the absence of specific biological data, this guide will use Ulotaront (SEP-363856) as a representative novel investigational antipsychotic. Ulotaront's unique mechanism provides a valuable contrast to established antipsychotics, making it an excellent candidate for this comparative analysis.
This guide provides a detailed comparison of Ulotaront against a selection of first and second-generation antipsychotic agents: Haloperidol, Risperidone, and Aripiprazole. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the evolving landscape of antipsychotic pharmacology.
Introduction to Compared Agents
Ulotaront (SEP-363856): A first-in-class investigational antipsychotic agent characterized by its agonist activity at the trace amine-associated receptor 1 (TAAR1) and serotonin 5-HT1A receptors.[2][3][4][5][6][7] Its mechanism is notable for not relying on the direct antagonism of dopamine D2 receptors, which is the hallmark of traditional antipsychotics.[2][5][6] This novel approach has garnered significant interest for its potential to treat symptoms of schizophrenia with a more favorable side-effect profile.[8][9][10] The U.S. Food and Drug Administration (FDA) has granted it Breakthrough Therapy Designation for the treatment of schizophrenia.[3][4][8]
Haloperidol: A potent, first-generation ("typical") antipsychotic of the butyrophenone class.[11][12] Its therapeutic effect is primarily attributed to high-affinity antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[11][12][13] While effective against the positive symptoms of schizophrenia, its use is often associated with a higher risk of extrapyramidal symptoms (EPS).[11][13]
Risperidone: A second-generation ("atypical") antipsychotic that acts as a potent antagonist at both serotonin 5-HT2A and dopamine D2 receptors.[14][15] The high ratio of 5-HT2A to D2 receptor blockade is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a reduced propensity to cause EPS at lower doses compared to typical antipsychotics.[15]
Aripiprazole: A second-generation ("atypical") antipsychotic with a unique pharmacological profile. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[16][17][18][19][20] This "dopamine system stabilizer" mechanism allows it to reduce dopaminergic neurotransmission in hyperdopaminergic states and increase it in hypodopaminergic states.[17][18]
Data Presentation: Receptor Binding and Preclinical Efficacy
Table 1: Comparative Receptor Binding Profiles
The following table summarizes the in vitro binding affinities (Ki, nM) of Ulotaront and the comparator antipsychotics at key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Ulotaront (SEP-363856) | Haloperidol | Risperidone | Aripiprazole |
| Dopamine D1 | >10,000 | 45[11] | >100 | >1,000 |
| Dopamine D2 | >10,000[5][6] | 1.55[14] | 3.13[14] | 0.34[17][19] |
| Dopamine D3 | >10,000 | - | - | 0.8[17] |
| Serotonin 5-HT1A | 2,300 (EC50, Agonist) [2] | >10,000 | >100 | 1.7 (Partial Agonist)[17] |
| Serotonin 5-HT2A | >10,000[5][6] | 2.6 (ED50, mg/kg)[11] | 0.16[14] | 3.4[17] |
| Serotonin 5-HT2B | - | - | - | 0.36[17] |
| Serotonin 5-HT7 | Weak Activity[21] | - | - | High Affinity[19] |
| Adrenergic α1 | >10,000 | 0.42 (ED50, mg/kg)[11] | 0.8[14] | Moderate Affinity[19] |
| Adrenergic α2 | >10,000 | - | 7.54[14] | Moderate Affinity[19] |
| Histamine H1 | >10,000 | Negligible[11] | 2.23[14] | Moderate Affinity[19] |
| TAAR1 | 140 (EC50, Agonist) [2] | No Affinity | No Affinity | No Affinity |
Note: Some values are presented as EC50 for agonists or ED50 where specific Ki values were not available in the cited literature.
Table 2: Preclinical Efficacy in Animal Models
This table summarizes the effects of the compounds in two standard preclinical models used to predict antipsychotic efficacy: Prepulse Inhibition (PPI) and Conditioned Avoidance Response (CAR).
| Model | Ulotaront (SEP-363856) | Haloperidol | Risperidone | Aripiprazole |
| Prepulse Inhibition (PPI) Deficit Reversal | Effective in reversing PCP-induced deficits.[5] | Effective in reversing deficits induced by dopamine agonists. | Effective in reversing deficits. | Effective in reversing deficits. |
| Conditioned Avoidance Response (CAR) | Not expected to be active due to non-D2 mechanism. | Potently suppresses conditioned avoidance response.[22] | Suppresses conditioned avoidance response. | Suppresses conditioned avoidance response.[22] |
Experimental Protocols
Radioligand Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Methodology:
-
Preparation of Membranes: Cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated via centrifugation.
-
Binding Reaction: A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation & Separation: The mixture is incubated at a specific temperature for a set time to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Prepulse Inhibition (PPI) of Acoustic Startle
-
Objective: To measure sensorimotor gating, a neurological process that is deficient in patients with schizophrenia. Antipsychotic drugs can often restore these deficits in animal models.[23][24][25]
-
Methodology:
-
Apparatus: A startle chamber equipped with a sensitive piezoelectric accelerometer to detect and transduce the animal's whole-body startle response. A speaker delivers acoustic stimuli.
-
Acclimation: The animal (typically a rat or mouse) is placed in the chamber and allowed to acclimate for a brief period with background white noise.
-
Test Session: The session consists of multiple trial types presented in a pseudo-random order:
-
Pulse-alone trials: A strong, startle-eliciting stimulus (e.g., 120 dB burst of white noise) is presented.
-
Prepulse-pulse trials: The strong pulse is preceded by a weak, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) at a specific interval (e.g., 30-120 ms).
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Data Analysis: The startle amplitude is recorded for each trial. Prepulse inhibition is calculated as a percentage reduction in the startle response on prepulse-pulse trials compared to pulse-alone trials: % PPI = 100 * [(Pulse-alone amplitude - Prepulse-pulse amplitude) / Pulse-alone amplitude][23]
-
Drug-induced Deficit Model: To test compounds, a PPI deficit is often induced pharmacologically, for example, by administering a dopamine agonist (e.g., apomorphine) or an NMDA antagonist (e.g., phencyclidine - PCP). The test compound is then administered to assess its ability to reverse this deficit.
-
Conditioned Avoidance Response (CAR)
-
Objective: To assess the potential antipsychotic activity of a compound. Drugs that selectively suppress the conditioned avoidance response without impairing the ability to escape are considered to have antipsychotic-like properties.[22][26][27]
-
Methodology:
-
Apparatus: A shuttle box with two compartments, often equipped with a grid floor for delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), the foot shock, are presented.
-
Training (Acquisition): The animal (typically a rat) is placed in the shuttle box. A trial begins with the presentation of the CS. If the animal moves to the other compartment within a set time (e.g., 10 seconds), it avoids the US (a successful avoidance response), and the CS is terminated. If it fails to move, the US is presented along with the CS until the animal escapes to the other compartment.
-
Testing: Once the animals are trained to a stable level of avoidance, the test compound is administered. The number of successful avoidance responses and escape failures are recorded.
-
Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses at doses that do not cause a significant increase in escape failures or general motor impairment. This selective action is a key predictor of D2 receptor blockade.[22]
-
Visualizations: Pathways and Workflows
Caption: Proposed signaling pathway for Ulotaront.
Caption: A typical workflow for preclinical antipsychotic drug screening.
References
- 1. This compound | 108963-20-8 | Benchchem [benchchem.com]
- 2. Ulotaront - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. ulotaront | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Haloperidol - Wikipedia [en.wikipedia.org]
- 12. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Risperidone - Wikipedia [en.wikipedia.org]
- 16. Aripiprazole: profile on efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. psychscenehub.com [psychscenehub.com]
- 18. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 23. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 24. Pre-pulse Inhibition [augusta.edu]
- 25. Prepulse inhibition - Wikipedia [en.wikipedia.org]
- 26. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Conditioned avoidance response test - Wikiwand [wikiwand.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
